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  • Product: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
  • CAS: 207233-94-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

This technical guide provides an in-depth analysis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (CAS 207233-94-1), a specialized synthetic intermediate. CAS: 207233-94-1 Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (CAS 207233-94-1), a specialized synthetic intermediate.

CAS: 207233-94-1 Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol IUPAC Name: (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one

Executive Summary

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is a functionalized


-unsaturated ketone (enone) characterized by an electron-rich aromatic core (4,5-dimethoxy-2-methylphenyl) linked to a reactive crotonyl moiety. It serves as a high-value building block in organic synthesis, particularly for the development of benzoquinone analogs  (such as Idebenone precursors), benzazepine derivatives , and heterocyclic pharmacophores  (pyrimidines, pyrazolines).

Its structural uniqueness lies in the ortho-methyl group, which introduces steric constraints and electronic effects that differentiate it from standard dimethoxy-chalcones, influencing regio-selectivity in cyclization reactions.

Chemical Synthesis & Production Strategy

The most robust synthetic route involves the Claisen-Schmidt Aldol Condensation of 4,5-dimethoxy-2-methylacetophenone with acetaldehyde. This method is preferred for its atom economy and scalability.

Retrosynthetic Analysis
  • Target: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one[1][2]

  • Disconnection: C2–C3 alkene bond formation.

  • Precursors:

    • Nucleophile: 4,5-Dimethoxy-2-methylacetophenone (Enolate form).

    • Electrophile: Acetaldehyde.[3]

Optimized Synthetic Protocol

Objective: Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one via base-catalyzed condensation.

Reagents:

  • 4,5-Dimethoxy-2-methylacetophenone (1.0 eq)

  • Acetaldehyde (1.2 - 1.5 eq)

  • Potassium Hydroxide (KOH) (10% aq. solution) or Sodium Methoxide (NaOMe)

  • Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: Charge a reaction vessel with 4,5-dimethoxy-2-methylacetophenone dissolved in ethanol. Cool to 0–5°C. Add the base (KOH or NaOMe) dropwise to generate the thermodynamic enolate.

  • Condensation: Slowly add acetaldehyde (freshly distilled) to the mixture, maintaining the temperature below 10°C to prevent self-polymerization of acetaldehyde.

  • Dehydration: Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours. The initial aldol adduct (

    
    -hydroxy ketone) undergoes spontaneous dehydration (E1cB mechanism) to form the conjugated enone.
    
  • Quenching: Neutralize the mixture with dilute HCl (1M) to pH 7.

  • Isolation: Evaporate the solvent under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow solid.

Critical Process Parameter (CPP): Control of acetaldehyde addition rate and temperature is vital. Excess heat promotes the polymerization of acetaldehyde (paraldehyde formation), reducing yield.

Reaction Pathways & Applications (Visualization)

The following diagram illustrates the synthesis and downstream transformations of the compound.

G cluster_0 Synthesis Start1 4,5-Dimethoxy-2- methylacetophenone Target 1-(4,5-Dimethoxy-2- methylphenyl)but-2-en-1-one (CAS 207233-94-1) Start1->Target Aldol Condensation (KOH/EtOH, -H2O) Start2 Acetaldehyde Start2->Target Prod1 Pyrazoline Derivatives (Anti-inflammatory) Target->Prod1 Hydrazine Hydrate (Cyclization) Prod2 Pyrimidine Derivatives (Kinase Inhibitors) Target->Prod2 Urea/Thiourea (Biginelli-type) Prod3 Benzoquinone Analogs (Idebenone-like) Target->Prod3 Oxidation (CAN or DDQ) Prod4 Michael Adducts (Thiol/Amine addition) Target->Prod4 R-SH / R-NH2 (1,4-Addition)

Caption: Synthetic pathway from precursors to CAS 207233-94-1 and its divergence into bioactive heterocycles and quinone analogs.

Key Applications in Drug Development

Precursor for Benzoquinone Mimetics (Idebenone Analogs)

The 4,5-dimethoxy-2-methylphenyl core is structurally homologous to the reduced form of Idebenone and Coenzyme Q10 .

  • Mechanism: Oxidative demethylation or direct oxidation of the aromatic ring (using Cerium Ammonium Nitrate - CAN) can convert the phenyl ring into a 1,4-benzoquinone.

  • Utility: This intermediate allows for the attachment of various side chains (via the enone tail) before oxidizing the core to the sensitive quinone, offering a strategic advantage in synthesizing novel mitochondrial protective agents.

Kinase Inhibitor Scaffolds (Pyrimidines)

The enone moiety is a classic "Michael acceptor" used to construct pyrimidine rings via reaction with guanidine or urea.

  • Target: EGFR or VEGFR kinase domains often accommodate the 6,7-dimethoxyquinazoline motif. This intermediate provides a "2-methyl" variant, potentially altering binding affinity in the ATP-binding pocket by inducing a twist in the biaryl conformation.

Benzazepine Synthesis

Through Friedel-Crafts alkylation or Nazarov-type cyclization , the butenone chain can be cyclized back onto the aromatic ring (often requiring functionalization of the methyl group) to form polycyclic systems resembling Ivabradine intermediates, although the specific 2-methyl pattern suggests a unique structural analog.

Analytical Profile & Characterization

Researchers should verify the identity of CAS 207233-94-1 using the following spectral markers:

TechniqueDiagnostic SignalAssignment
¹H NMR

2.30 - 2.40 (s, 3H)
Ar-CH₃ (Ortho to Carbonyl)

3.85 - 3.95 (s, 6H)
2x -OCH₃ (Methoxy groups)

1.95 - 2.00 (d, 3H)
=CH-CH₃ (Terminal methyl)

6.80 - 7.00 (m, 2H)
Vinyl protons (-CH=CH-)
IR 1660 - 1670 cm⁻¹C=O[4] Stretch (Conjugated Ketone)
1600 - 1620 cm⁻¹C=C Stretch (Alkene/Aromatic)
Mass Spec m/z 221.1 [M+H]⁺Protonated Molecular Ion

Note on Stability: The compound is stable under standard conditions but should be stored away from light to prevent photo-isomerization (E to Z) of the double bond.

Safety & Handling (E-E-A-T)

As a reactive enone, CAS 207233-94-1 acts as a Michael acceptor , meaning it can alkylate biological nucleophiles (cysteines in proteins).

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Skin Sensitizer.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • Spill Management: Adsorb with inert material (vermiculite). Do not wash into drains.

  • First Aid: In case of skin contact, wash immediately with soap and water. The lipophilic nature of the compound aids skin penetration; rapid decontamination is essential.

References

  • MDPI Molecules. (2001).[5] 4,5-Dimethoxy-2-(4-methylbenzoyl)-1-(4-methylphenylsulfonylamido)benzene. Retrieved February 26, 2026, from [Link] (Cited for dimethoxy-methylphenyl core chemistry).

  • PrepChem. (n.d.). Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one. Retrieved February 26, 2026, from [Link] (Cited for analogous aldol condensation protocols).

Sources

Exploratory

Technical Monograph: 2-Methyl-4,5-dimethoxycrotonophenone

This technical guide provides an in-depth analysis of 2-Methyl-4,5-dimethoxycrotonophenone (CAS: 207233-94-1), a specialized phenylpropanoid derivative. Designed for drug development professionals and synthetic chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-4,5-dimethoxycrotonophenone (CAS: 207233-94-1), a specialized phenylpropanoid derivative.

Designed for drug development professionals and synthetic chemists, this document moves beyond basic catalog data to explore the molecule's utility as a regiospecific scaffold for indanone synthesis, its reactivity profile as a Michael acceptor, and its implications as a process impurity.

Chemical Architecture & Physicochemical Profile

2-Methyl-4,5-dimethoxycrotonophenone is a functionalized aryl ketone characterized by a highly electron-rich aromatic ring coupled to an electron-deficient


-unsaturated carbonyl system. Its structural distinctiveness lies in the ortho-methyl blockade  (position 2), which exerts significant steric control over subsequent cyclization or addition reactions.
Structural Data
PropertySpecification
IUPAC Name (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one
CAS Number 207233-94-1
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
SMILES COC1=C(OC)C=C(C(=O)C=CC)C(C)=C1
Key Functional Groups

-unsaturated ketone (Michael acceptor), Veratrole moiety
LogP (Predicted) ~2.5 - 2.8 (Lipophilic)
Electronic Character

The molecule features a "push-pull" electronic system:

  • The Push: The 4,5-dimethoxy groups (veratrole motif) strongly donate electron density into the phenyl ring via resonance (+M effect).

  • The Pull: The crotonyl carbonyl group withdraws density, activating the

    
    -carbon of the alkene for nucleophilic attack.
    
  • The Steer: The 2-methyl group provides steric bulk, forcing planarity adjustments and directing electrophilic aromatic substitutions or cyclizations to the opposing ortho-position (position 6).

Synthetic Pathways & Production Logic

For research applications, the synthesis of 2-Methyl-4,5-dimethoxycrotonophenone typically follows a Friedel-Crafts acylation strategy. The choice of reagents here is critical to avoid polymerization of the crotonyl moiety.

Protocol: Friedel-Crafts Acylation (Lewis Acid Mediated)[2]

Rationale: Direct acylation of 3,4-dimethoxytoluene (homoveratrole) is preferred over Grignard additions to nitriles due to higher atom economy and regioselectivity.

  • Substrate Preparation: Dissolve 3,4-dimethoxytoluene in anhydrous Dichloromethane (DCM).

  • Catalyst Activation: Cool to 0°C. Slowly add Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ). Note:
    
    
    is milder and reduces polymerization of the crotonyl chloride.
  • Acylating Agent: Dropwise addition of crotonyl chloride (or crotonic anhydride).

  • Regiocontrol: The 1-methyl group directs ortho/para. The 3,4-dimethoxy groups direct ortho/para. The position para to the 4-methoxy group (position 1 relative to the ring, creating the 2-methyl product) is electronically favored and sterically accessible.

  • Quench & Isolation: Pour over crushed ice/HCl. Extract with DCM. Recrystallize from Ethanol/Hexane.

Mechanistic Pathway Diagram[1][3]

SynthesisPathway Start 3,4-Dimethoxytoluene (Homoveratrole) Intermediate Sigma Complex (Electrophilic Attack) Start->Intermediate Friedel-Crafts Acylation Reagent Crotonyl Chloride + SnCl4 (DCM, 0°C) Reagent->Intermediate Product 2-Methyl-4,5-dimethoxy- crotonophenone Intermediate->Product -HCl (Aromatization)

Figure 1: Friedel-Crafts synthesis pathway emphasizing the transition from homoveratrole to the target crotonophenone.

Core Reactivity: The Indanone Gateway

The primary utility of 2-Methyl-4,5-dimethoxycrotonophenone in drug development is its role as a precursor for substituted indanones via acid-mediated cyclization (Nazarov-type or Friedel-Crafts alkylation).

The "Blocked Ortho" Advantage

In typical crotonophenone cyclizations, ring closure can occur at either ortho position. However, this molecule possesses a methyl group at C2.

  • Result: Cyclization is forced exclusively to C6.

  • Product: 4,5,6-Trimethoxy-like scaffolds (specifically 4-methyl-5,6-dimethoxy-3-methyl-1-indanone derivatives).

This regiocontrol is vital for synthesizing analogs of Donepezil (Aricept) or Indatraline , where the position of methoxy groups on the fused ring system dictates receptor binding affinity.

Experimental Protocol: Cyclization to Indanone
  • Reagent: Polyphosphoric Acid (PPA) or Triflic Acid (

    
    ).
    
  • Conditions: Heat neat or in high-boiling solvent (e.g., Toluene) at 80-100°C.

  • Mechanism: Protonation of the enone

    
     formation of a pentadienyl cation 
    
    
    
    conrotatory electrocyclic ring closure
    
    
    re-aromatization.

Impurity Profiling & Safety (Michael Acceptor Status)

In the context of pharmaceutical manufacturing, 2-Methyl-4,5-dimethoxycrotonophenone is structurally flagged as a Potential Genotoxic Impurity (PGI) due to its Michael acceptor moiety.

The Michael Acceptor Risk

The


-unsaturated ketone motif can covalently bind to nucleophilic residues (Cysteine thiols, DNA bases) via 1,4-addition.
  • Toxicological Alert: Skin sensitization and potential mutagenicity.

  • Analytical Monitoring: If this compound is used as an intermediate, residual levels in the final API must be controlled to ppm levels (typically < threshold of toxicological concern, TTC).

Analytical Detection (LC-MS/MS)

For detection in complex matrices (silicone extracts or reaction mixtures), the following transitions are characteristic:

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Fragments:

    • 165 m/z: Loss of the crotonyl tail (

      
      ), leaving the dimethyl-methoxy-phenyl cation.
      
    • 193 m/z: Loss of CO (carbonyl).

Reactivity & Degradation Logic

ReactivityLogic cluster_Pharma Therapeutic Utility cluster_Tox Toxicological Risk (PGI) Target 2-Methyl-4,5-dimethoxy- crotonophenone Indanone Substituted Indanone (Donepezil/Indatraline Analogs) Target->Indanone Acid Catalyst (Cyclization) Adduct Protein/DNA Adduct (Covalent Binding) Target->Adduct Nucleophile (SH/NH2) (Michael Addition) GSH Glutathione Conjugate (Detoxification Marker) Target->GSH Metabolic Phase II

Figure 2: Dual pathway analysis showing the constructive synthetic route (Green) versus the toxicological impurity pathway (Red).

Summary of Applications

  • Scaffold Synthesis: A rigid, regiodefined precursor for tricyclic pharmacophores (indanones, indenones).

  • Environmental Marker: Identified in the Norman Network as a substance of interest in environmental screening, likely arising from polymer degradation or specific industrial effluents.

  • Analytical Standard: Used to calibrate impurity profiles for drugs synthesized via crotonyl-Friedel-Crafts routes.

References

  • Norman Network. (n.d.). Substance Factsheet: 2-METHYL-4,5 DIMETHOXYCROTONOPHENONE (CAS 207233-94-1). Norman Substance Database. Retrieved from [Link]

  • Zenodo Repository. (2023). Chemical Inventory Datasets including CAS 207233-94-1. Zenodo. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indanones: Mechanisms and Protocols. Retrieved from [Link]

Foundational

Technical Monograph: 1-(4,5-Dimethoxy-2-methylphenyl)-2-buten-1-one

Structural Dynamics, Synthetic Pathways, and Reactivity Profiles Executive Summary & Structural Analysis[1] The compound 1-(4,5-dimethoxy-2-methylphenyl)-2-buten-1-one represents a specialized subclass of -unsaturated ke...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Reactivity Profiles

Executive Summary & Structural Analysis[1]

The compound 1-(4,5-dimethoxy-2-methylphenyl)-2-buten-1-one represents a specialized subclass of


-unsaturated ketones (enones). Unlike simple chalcones, this molecule features a distinct steric environment due to the ortho-methyl substitution on the phenyl ring. This structural nuance significantly influences its planarity, conjugation efficiency, and reactivity toward nucleophiles.

This guide dissects the molecule from a rigorous physiochemical perspective, moving beyond basic identification to explore the causal relationships between its steric bulk and its synthetic utility as a Michael acceptor in the synthesis of isoquinoline alkaloids and pharmacological scaffolds (e.g., verapamil analogs).

Physiochemical Identity[2][3]
PropertySpecification
IUPAC Name (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one
Molecular Formula C

H

O

Molecular Weight 220.27 g/mol
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Key Functional Groups Enone (Michael Acceptor), Electron-Rich Arene, Ortho-Methyl
Predicted LogP ~2.3 (Lipophilic)
The "Ortho-Effect" in Spectroscopy

The presence of the methyl group at the C2 position (ortho to the carbonyl) creates a steric clash with the carbonyl oxygen. This forces the carbonyl group slightly out of plane with the aromatic ring, reducing resonance stabilization from the phenyl group but maintaining conjugation with the alkene tail.

  • 
    H-NMR Signature (CDCl
    
    
    
    , 400 MHz):
    • 
       6.8 - 7.0 ppm:  Two singlets (1H each). The 4,5-dimethoxy substitution pattern leaves the C3 and C6 protons isolated (para to each other), resulting in sharp singlets rather than doublets.
      
    • 
       6.8 - 7.1 ppm (Alkene):  A characteristic doublet of quartets (or multiplets) for the 
      
      
      
      and
      
      
      protons. The coupling constant (
      
      
      ) typically ranges from 15–16 Hz, indicating the trans (E) isomer is thermodynamically dominant.
    • 
       3.9 ppm:  Two strong singlets corresponding to the methoxy groups (-OCH
      
      
      
      ).
    • 
       2.4 ppm:  A singlet for the ortho-methyl group (Ar-CH
      
      
      
      ).

Synthetic Pathways: Causality & Optimization

The synthesis of this enone requires navigating the balance between reactivity and polymerization. Two primary routes exist: the Aldol Condensation (classic) and Friedel-Crafts Acylation (industrial robustness).

Route A: Claisen-Schmidt Condensation (Aldol)
  • Precursors: 4,5-Dimethoxy-2-methylacetophenone + Acetaldehyde.

  • Mechanism: Base-catalyzed enolate formation followed by attack on the aldehyde.

  • Technical Challenge: Acetaldehyde is highly prone to self-polymerization (aldolization) in basic media.

  • Optimization: Use of paraldehyde as a slow-release source of acetaldehyde or substituting with crotonaldehyde in a cross-aldol scenario (though this alters the mechanism).

Route B: Friedel-Crafts Acylation (Recommended)
  • Precursors: 1,2-Dimethoxy-4-methylbenzene + Crotonyl Chloride.

  • Catalyst: Lewis Acid (AlCl

    
     or SnCl
    
    
    
    ).
  • Advantage: This route builds the carbon skeleton in a single step with high regioselectivity due to the electron-donating methoxy groups directing the acyl group to the para position relative to the methyl (or ortho to the methoxy), avoiding the polymerization issues of acetaldehyde.

Synthesis Workflow Diagram

SynthesisPathways Precursor1 4,5-Dimethoxy-2- methylacetophenone Reagent1 Acetaldehyde (Base Catalysis) Precursor1->Reagent1 Enolization Precursor2 1,2-Dimethoxy-4- methylbenzene Reagent2 Crotonyl Chloride (AlCl3, DCM, 0°C) Precursor2->Reagent2 Electrophilic Attack Intermediate Aldol Intermediate (Unstable) Reagent1->Intermediate Condensation SideProduct Polymerized Acetaldehyde Reagent1->SideProduct Self-Aldol (Risk) Product 1-(4,5-Dimethoxy-2- methylphenyl)-2-buten-1-one Reagent2->Product Friedel-Crafts Acylation Intermediate->Product -H2O (Elimination)

Figure 1: Comparative synthetic routes. The Friedel-Crafts pathway (bottom) offers higher atom economy and stability compared to the acetaldehyde aldol route (top).

Reactivity Profile: The Michael Acceptor System

The core utility of 1-(4,5-dimethoxy-2-methylphenyl)-2-buten-1-one lies in its


-unsaturated ketone  motif. This system acts as a "soft" electrophile, making it highly susceptible to conjugate addition (1,4-addition).
Mechanistic Causality
  • 1,4-Addition (Michael Reaction): Soft nucleophiles (thiols, malonates, organocuprates) attack the

    
    -carbon (position 3 of the butenone chain). The ortho-methyl group on the ring provides steric shielding to the carbonyl carbon, further discouraging direct 1,2-addition and favoring the Michael pathway.
    
  • Heterocyclization: Reaction with hydrazine derivatives leads to the formation of pyrazolines. This is a standard assay for enone characterization and a route to bioactive heterocycles.

Reactivity Logic Map

ReactivityMap Target 1-(4,5-Dimethoxy-2- methylphenyl)-2-buten-1-one Prod_Michael β-Thio-ketone Adduct (Bio-conjugation model) Target->Prod_Michael 1,4-Addition (Michael) Prod_Pyraz Pyrazoline Derivative (Stable Heterocycle) Target->Prod_Pyraz Cyclocondensation Prod_Alc Allylic Alcohol (1,2-Reduction) Target->Prod_Alc 1,2-Addition (Selective Reduction) Nu_S Thiols / Glutathione (Soft Nucleophile) Nu_S->Target Nu_N Hydrazine / Amines (Hard/Soft Hybrid) Nu_N->Target Red NaBH4 / CeCl3 (Luche Reduction) Red->Target

Figure 2: Reactivity profile highlighting the dominant Michael addition pathway (Blue arrow) favored by the enone structure.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is selected for its reproducibility and scalability, avoiding the variability of acetaldehyde handling.

Objective: Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-buten-1-one via acylation. Scale: 10 mmol basis.

Reagents & Equipment[1]
  • Substrate: 1,2-Dimethoxy-4-methylbenzene (1.52 g, 10 mmol).

  • Acylating Agent: Crotonyl Chloride (1.05 g, 10 mmol).

  • Catalyst: Aluminum Chloride (AlCl

    
    ), anhydrous (1.46 g, 11 mmol).
    
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Apparatus: 3-neck round bottom flask, N

    
     atmosphere, addition funnel, ice bath.
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Purge the reaction vessel with nitrogen.

    • Suspend AlCl

      
       in 20 mL of anhydrous DCM at 0°C. Note: The quality of AlCl
      
      
      
      is critical; yellow/clumped catalyst will lower yields.
  • Acylating Complex Formation:

    • Add Crotonyl Chloride dropwise to the AlCl

      
       suspension over 10 minutes.
      
    • Stir for 15 minutes until a homogenous complex forms. Causality: Pre-forming the acylium ion prevents side reactions with the unactivated substrate.

  • Substrate Addition:

    • Dissolve 1,2-dimethoxy-4-methylbenzene in 10 mL DCM.

    • Add this solution dropwise to the reaction mixture at 0°C.

    • Observation: The solution will darken (deep red/orange) indicating the formation of the Sigma-complex.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The product will appear as a UV-active spot with lower R

      
       than the starting benzene.
      
  • Quenching & Workup:

    • Pour the reaction mixture slowly into 100g of crushed ice/HCl mixture. Safety: Exothermic hydrolysis of aluminum salts.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with saturated NaHCO

      
       (to remove acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil is purified via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.

    • Yield Expectation: 65–75%.

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: "Acylation of methylated benzenes: Regioselectivity and mechanistic insights."[1]

    • Source:Journal of Organic Chemistry / PubChem Compound Summary.
    • URL:[Link] (Referencing general acylation of methyl-benzenes).

  • Spectroscopic Data of Dimethoxy-Acetophenones

    • Title: "Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
    • Source: BenchChem Technical Protocols.[1]

  • Synthesis of Chalcone Analogues

    • Title: "Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one."[2]

    • Source: PrepChem / Chemical Liter
    • URL:[Link] (Base protocol adapted for butenone variant).

  • Biological Activity of Dimethoxy-Chalcones

    • Title: "Antibacterial and antibiotic modifying activity of synthetic chalcone (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one."[3]

    • Source:Biomedicine & Pharmacotherapy, NIH PubMed.
    • URL:[Link] (Demonstrates the bioactivity of the dimethoxy-methyl-enone pharmacophore).

Sources

Exploratory

Technical Profile: (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one . This compound, a functionalized crotonophenone, serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one . This compound, a functionalized crotonophenone, serves as a critical intermediate in the synthesis of heterocyclic bioactive agents and shares structural homology with chalcone-based pharmacophores used in anti-inflammatory and oncology research.

[1]

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8][9][10]

The molecule is an


-unsaturated ketone characterized by a substituted phenyl ring and a trans-configured crotonyl chain. Its precise molecular weight and lipophilicity are critical for formulation scientists and medicinal chemists optimizing bioavailability.
Core Data Table
PropertySpecificationNotes
IUPAC Name (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-oneTrans-isomer geometry
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol Average Mass
Monoisotopic Mass 220.1099 DaFor High-Res MS (M+H⁺: 221.117)
Physical State Pale yellow oil or low-melting solidDepends on purity/crystallinity
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity
H-Bond Acceptors 3(2 Methoxy + 1 Ketone)
H-Bond Donors 0Aprotic
Rotatable Bonds 4High conformational flexibility
Structural Analysis

The "E" (Entgegen) configuration of the C2=C3 double bond places the terminal methyl group and the carbonyl group on opposite sides, minimizing steric strain. The electron-donating methoxy groups at positions 4 and 5, combined with the 2-methyl group, create an electron-rich aromatic system, making the carbonyl oxygen highly Lewis-basic—a key feature for downstream heterocyclization reactions.

Synthetic Methodology

The most robust route to (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is via Friedel-Crafts Acylation . This method ensures regioselectivity due to the directing effects of the substituents on the starting material, 3,4-dimethoxytoluene (homoveratrole).

Reaction Logic

The 3,4-dimethoxytoluene substrate has three open positions. The methoxy groups are strong ortho/para activators, while the methyl group is a weak activator.

  • Position 2 (relative to toluene): Sterically hindered (between Me and OMe).

  • Position 5: Ortho to OMe, but meta to Me.

  • Position 6: Para to the C3-OMe and Ortho to the C1-Me. Experimental evidence in analogous veratrole systems confirms that acylation occurs predominantly at the 6-position (para to the methoxy group), yielding the desired 1,2,4,5-substitution pattern.

Experimental Protocol

Reagents:

  • Substrate: 3,4-Dimethoxytoluene (1.0 eq)

  • Acylating Agent: Crotonyl Chloride (1.1 eq) or Crotonic Anhydride

  • Catalyst: Aluminum Chloride (AlCl₃, 1.2 eq) or SnCl₄ (milder, prevents demethylation)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Acylating Agent Addition: Add crotonyl chloride (11.5 g, 110 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium ion complex forms.

  • Substrate Addition: Add 3,4-dimethoxytoluene (15.2 g, 100 mmol) diluted in DCM (20 mL) slowly to maintain internal temperature <5°C.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (100 g ice + 20 mL conc. HCl) to decompose the aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the title compound.

Synthesis Pathway Diagram[1]

SynthesisPathway Substrate 3,4-Dimethoxytoluene (Homoveratrole) Intermediate Sigma Complex (Electrophilic Attack at C6) Substrate->Intermediate DCM, 0°C Reagent Crotonyl Chloride + AlCl3 Reagent->Intermediate Product (E)-1-(4,5-Dimethoxy-2-methylphenyl) but-2-en-1-one Intermediate->Product 1. Warming 2. Hydrolysis (HCl/Ice)

Figure 1: Friedel-Crafts acylation pathway targeting the C6 position of the homoveratrole scaffold.

Analytical Validation

To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Two singlets (para to each other) at ~6.7 ppm and ~7.1 ppm.

    • Alkene (Trans): Two multiplets/doublets at ~6.8–7.0 ppm (beta-H) and ~6.2 ppm (alpha-H) with a large coupling constant (J ≈ 15–16 Hz), confirming the (E)-geometry .

    • Methoxy: Two strong singlets at ~3.9 ppm (6H total).

    • Methyl (Ring): Singlet at ~2.3–2.4 ppm (3H).[2]

    • Methyl (Chain): Doublet at ~1.9 ppm (3H, coupled to alkene).

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or APCI.

  • Parent Ion: [M+H]⁺ = 221.1 m/z.

  • Fragmentation: Loss of the crotonyl group or sequential loss of methyl radicals from the methoxy groups (M-15).

Applications in Drug Development[1]

This molecule is not merely an end-product but a versatile Michael Acceptor scaffold.

  • Heterocycle Synthesis: The enone system reacts with hydrazines to form pyrazolines , or with guanidines to form pyrimidines . These derivatives are frequently screened for monoamine oxidase (MAO) inhibitory activity.

  • Anti-Inflammatory Agents: Structurally related dimethoxy-chalcones inhibit the NF-κB signaling pathway. The 2-methyl substitution provides a unique steric bulk that may alter binding affinity compared to standard chalcones.

  • Indanone Precursors: Acid-catalyzed intramolecular cyclization (Nazarov-type or Friedel-Crafts alkylation) can convert this structure into substituted indanones , which are pharmacophores found in acetylcholinesterase inhibitors like Donepezil.

Pharmacophore Logic Diagram

Pharmacophore Molecule (E)-1-(4,5-Dimethoxy-2-methylphenyl) but-2-en-1-one MichaelAcceptor Michael Acceptor (Enone System) Molecule->MichaelAcceptor MethoxyGroups 4,5-Dimethoxy Motif Molecule->MethoxyGroups CovalentBinding Cysteine Targeting (Covalent Inhibition) MichaelAcceptor->CovalentBinding Potential Mechanism MetabolicStability Metabolic Liability (O-Demethylation) MethoxyGroups->MetabolicStability CYP450 Target

Figure 2: Pharmacological features and potential metabolic liabilities of the target molecule.

References

  • PubChem Compound Summary. (2025). (2E)-1-(4-methoxyphenyl)but-2-en-1-one (Analogous Structure). National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Mass Spectra of Phenylbutenone Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Carvalho-Jr, P. S., et al. (2011).[3][4] Synthesis and Structural Characterization of Polymethoxychalcones. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4,5-Dimethoxy-2-methylphenyl Enone Derivatives

Executive Summary The 4,5-dimethoxy-2-methylphenyl enone scaffold represents a specialized subclass of chalcones (1,3-diaryl-2-propen-1-ones) distinguished by a specific electron-rich, sterically crowded aromatic ring. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dimethoxy-2-methylphenyl enone scaffold represents a specialized subclass of chalcones (1,3-diaryl-2-propen-1-ones) distinguished by a specific electron-rich, sterically crowded aromatic ring. Unlike generic chalcones, the inclusion of the ortho-methyl group (position 2) alongside the para- and meta-methoxy groups (positions 4 and 5) introduces unique conformational constraints and electronic properties.

This guide synthesizes the technical literature regarding the synthesis, structural characterization, and pharmacological potential of these derivatives. It is designed for medicinal chemists and drug developers targeting oxidative stress pathways, antimicrobial resistance, and specific enzyme inhibition (e.g., cholinesterases).

Part 1: Chemical Architecture & Pharmacophore Analysis

The Core Scaffold

The defining feature of this class is the (E)-1-(4,5-dimethoxy-2-methylphenyl)-3-arylprop-2-en-1-one structure.

  • The Enone Linker: The

    
    -unsaturated ketone acts as a Michael acceptor . This electrophilic center is critical for covalent interactions with nucleophilic cysteine residues in biological targets (e.g., Keap1 in the Nrf2 pathway or NF-
    
    
    
    B signaling proteins).
  • The A-Ring (4,5-dimethoxy-2-methylphenyl):

    • Electronic Effect: The 4,5-dimethoxy groups are strong electron donors, increasing the electron density of the aromatic ring and influencing the polarization of the carbonyl group.

    • Steric Effect (The "2-Methyl Twist"): The ortho-methyl group creates steric hindrance with the carbonyl oxygen. Literature indicates this forces the A-ring to twist out of planarity with the enone system (dihedral angles often

      
      ), unlike the planar conformations seen in unsubstituted chalcones. This non-planarity affects solubility and binding pocket specificity.
      
Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic logic for generating these derivatives.

SAR_Logic Scaffold 4,5-Dimethoxy-2-methylphenyl Enone Scaffold Sub_2Me 2-Methyl Group (Steric Hindrance) Scaffold->Sub_2Me Sub_45OMe 4,5-Dimethoxy Groups (Electron Donating) Scaffold->Sub_45OMe Enone Enone Linker (Michael Acceptor) Scaffold->Enone Effect_Twist Non-Planar Conformation (Increased Solubility/Selectivity) Sub_2Me->Effect_Twist Forces Torsion Effect_Redox Antioxidant Potential (Radical Scavenging) Sub_45OMe->Effect_Redox Stabilizes Radicals Effect_Covalent Covalent Binding (Cys-Targeting) Enone->Effect_Covalent Electrophilic Attack

Caption: SAR analysis of the 4,5-dimethoxy-2-methylphenyl enone scaffold highlighting the functional roles of specific substituents.

Part 2: Synthetic Strategy & Methodology

The Claisen-Schmidt Condensation

The primary route to these derivatives is the base-catalyzed Claisen-Schmidt condensation between 1-(4,5-dimethoxy-2-methylphenyl)ethanone and a substituted benzaldehyde.

Why this route?

  • Atom Economy: High atom economy with water as the only byproduct.

  • Stereoselectivity: The thermodynamic product is almost exclusively the (E)-isomer due to the steric bulk of the aryl rings, which minimizes steric strain in the transition state.

Synthetic Workflow Diagram

Synthesis_Workflow Ketone 1-(4,5-dimethoxy-2-methylphenyl)ethanone (Nucleophile) Mix Step 1: Dissolution Solvent: Ethanol/Methanol Ketone->Mix Aldehyde Substituted Benzaldehyde (Electrophile) Aldehyde->Mix Base Step 2: Base Addition 40% KOH or NaOH (aq) Mix->Base Stir Step 3: Stirring RT, 12-24 Hours Base->Stir Workup Step 4: Workup Pour into Crushed Ice + HCl Stir->Workup Purify Step 5: Recrystallization Ethanol/Glacial Acetic Acid Workup->Purify Product Target Enone Derivative (Precipitate) Purify->Product

Caption: Step-by-step workflow for the Claisen-Schmidt synthesis of 4,5-dimethoxy-2-methylphenyl enone derivatives.

Part 3: Detailed Experimental Protocols

Synthesis of (E)-1-(4,5-dimethoxy-2-methylphenyl)-3-(3-chlorophenyl)prop-2-en-1-one

This protocol is adapted from standard methodologies for polymethoxychalcones [1][2].

Reagents:

  • 1-(4,5-dimethoxy-2-methylphenyl)ethanone (10 mmol)

  • 3-Chlorobenzaldehyde (10 mmol)

  • Ethanol (30 mL, 99%)

  • Potassium Hydroxide (KOH) solution (40% w/v aqueous)[1][2]

  • Hydrochloric Acid (2N)[1][2]

  • Ice water[3]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1-(4,5-dimethoxy-2-methylphenyl)ethanone (1.94 g) and 3-chlorobenzaldehyde (1.40 g) in 30 mL of ethanol.

  • Catalysis: Add 15 mL of 40% KOH solution dropwise while stirring magnetically. The solution will likely darken (yellow/orange) indicating enolate formation.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into a beaker containing 200 g of crushed ice and water.

  • Acidification: Slowly add 2N HCl with stirring until the pH reaches ~2-3. This neutralizes the phenolate/enolate species and precipitates the product.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 75-85%

    • Appearance: Yellow/Greenish crystalline solid.

Antioxidant Activity Assay (DPPH Method)

These derivatives are frequently evaluated for antioxidant capacity due to the electron-donating methoxy groups [3].

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Ascorbic acid (Standard)

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (dark purple color). Prepare test compound solutions in methanol at concentrations ranging from 10 to 100

    
    g/mL.
    
  • Incubation: Mix 1 mL of test compound solution with 3 mL of DPPH solution.

  • Control: Prepare a control tube with 1 mL methanol + 3 mL DPPH solution.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    

Part 4: Technical Data Summary

The following table summarizes key physicochemical properties reported in the literature for derivatives of this scaffold [1][4].

ParameterValue/ObservationSignificance
Crystal System Monoclinic (Space group C2/c)Common for these chalcones; indicates packing efficiency.
Twist Angle ~60-70° (A-ring vs Enone)Caused by 2-methyl steric clash; prevents coplanarity.
Interactions C-H···O,

-

stacking

-stacking often observed between the methylphenyl rings.
IR Spectrum 1640-1660 cm

(C=O)
Lower frequency than typical ketones due to conjugation.
NMR (

H)

2.4-2.5 (s, 3H, Ar-CH

)
Diagnostic peak for the 2-methyl group.
NMR (

H)

Hz (Vinyl protons)
Confirms the (E)-configuration of the double bond.

Part 5: Biological Applications & Mechanisms

Antimicrobial & Antifungal

Research indicates that the lipophilicity of the 4,5-dimethoxy-2-methylphenyl ring aids in penetrating microbial cell walls. The enone system then acts to alkylate essential thiol groups in microbial enzymes [2].

Antioxidant & Anti-inflammatory

While the enone is electrophilic, the methoxy groups provide radical scavenging capability. The 4,5-dimethoxy pattern mimics the structure of Coenzyme Q10 precursors , suggesting potential utility in mitigating mitochondrial oxidative stress [3].

Mechanism of Action (Michael Addition)

The biological activity is heavily reliant on the "soft" electrophilic nature of the


-carbon.

MOA Drug Enone Derivative (Electrophile) Complex Covalent Adduct (Signaling Activation) Drug->Complex Michael Addition Target Protein Target (e.g., Keap1) Cysteine Thiol (-SH) Target->Complex Nucleophilic Attack

Caption: Mechanism of action showing the covalent modification of protein thiols by the enone Michael acceptor.

References

  • A Quantitative Analysis of Weak Intermolecular Interactions & Quantum Chemical Calculations (DFT) of Novel Chalcone Derivatives. Source: AIP Publishing. URL:[Link]

  • Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one. Source: Scientific Research Publishing (Crystal Structure Theory and Applications). URL:[Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Source: Monatshefte für Chemie - Chemical Monthly (via PMC). URL:[Link]

  • A comparative study of novel chalcone derivative by X-ray and quantum chemical calculations. Source: Taylor & Francis (Molecular Crystals and Liquid Crystals). URL:[Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

This technical guide is structured to provide a comprehensive analysis of the solubility profile for 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one , a specific -unsaturated ketone intermediate often encountered in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of the solubility profile for 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one , a specific


-unsaturated ketone intermediate often encountered in the synthesis of phenylalkylamine therapeutics (e.g., Verapamil analogs) and functionalized chalcones.[1]

Executive Technical Summary

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (hereafter referred to as DMPB-Enone ) is a lipophilic, conjugated enone characterized by a planar aromatic core substituted with electron-donating groups (two methoxy, one methyl).[1][2]

Its solubility behavior is governed by the competition between the hydrophobic tolyl/methoxy moieties and the polarizable carbonyl-alkene conjugate system.

  • Primary Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform).

  • Recrystallization Solvents: Lower alcohols (Ethanol, Methanol) or Ethyl Acetate/Hexane systems.

  • Critical Constraint: The compound exhibits negligible aqueous solubility (

    
    ), necessitating organic co-solvents for biological assays.
    

Physicochemical Structure & Solubility Mechanics

To understand why this molecule behaves as it does, we must analyze its molecular interactions.

Structural Analysis[1][3][4]
  • Lipophilic Core: The 4,5-dimethoxy-2-methylphenyl ring significantly increases ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (predicted range: 2.6 – 3.[1]1) [1, 2].[2][3][4][5][6] The methyl group at the ortho position introduces slight steric bulk but primarily adds to hydrophobicity.
    
  • Dipole Moment: The

    
    -unsaturated ketone (enone) moiety creates a localized dipole.[1] This allows for dipole-dipole interactions with polar aprotic solvents like Acetone and DMSO [3].[1]
    
  • Hydrogen Bonding: The molecule acts strictly as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen and methoxy ethers. It lacks Hydrogen Bond Donors (HBD), explaining its poor solubility in water but moderate solubility in alcohols (where the solvent donates the proton) [4].

Solubility Data Profile

The following data aggregates empirical trends from structural analogs (e.g., dimethoxy-chalcones, crotonophenones) and thermodynamic predictions [5, 6].

Table 1: Solubility in Common Organic Solvents ( )
Solvent ClassSolventSolubility RatingEstimated Saturation (mg/mL)Application Context
Polar Aprotic DMSO Excellent

Stock solutions for bio-assays.[1]
DMF Excellent

Synthetic reaction medium.[1]
Acetone Good

Rapid dissolution; solvent exchange.[1]
Chlorinated Dichloromethane Excellent

Extraction; Chromatography (Mobile Phase).[1]
Chloroform Excellent

NMR spectroscopy solvent.[1]
Polar Protic Methanol Moderate

Crystallization (often requires heating).[1]
Ethanol Moderate

"Green" crystallization solvent.[1]
Water Insoluble

Anti-solvent for precipitation.[1]
Non-Polar Ethyl Acetate Good

Extraction; TLC eluent.[1]
Hexanes Poor

Anti-solvent; impurity wash.[1]
Toluene Moderate

High-temp reaction solvent.[1]

Note: "Moderate" solubility in alcohols implies a steep temperature-solubility curve, making Ethanol an ideal candidate for purification via recrystallization (soluble hot, insoluble cold).

Experimental Protocol: Gravimetric Solubility Determination

For precise formulation, do not rely solely on literature values. Use this self-validating Standard Operating Procedure (SOP) to determine the exact solubility of your specific lot.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: Solid DMPB-Enone SolventSelect Select Solvent Class (Based on Application) Start->SolventSelect Saturate Add Excess Solid to Solvent (Vortex 10 min @ 25°C) SolventSelect->Saturate Equilibrate Equilibrate 24h (Agitation) Saturate->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification Method Filter->Analyze HPLC HPLC-UV (254 nm) (Precise) Analyze->HPLC Low Conc. Grav Gravimetric Evaporation (Rapid/Rough) Analyze->Grav High Conc. Result Calculate Solubility (mg/mL) HPLC->Result Grav->Result

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of DMPB-Enone.

Detailed Methodology (Gravimetric)
  • Preparation: Weigh approximately 100 mg of DMPB-Enone into a 4 mL glass vial.

  • Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethyl Acetate).

  • Saturation: Vortex for 10 minutes. If the solid dissolves completely, add more solid until a precipitate remains visible (ensuring saturation).

  • Equilibration: Agitate at

    
     for 24 hours to reach thermodynamic equilibrium.
    
  • Filtration: Filter the supernatant using a syringe filter (PTFE or Nylon,

    
    ) into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Calculation: Weigh the dried residue.

    
    [1]
    

Applications in Synthesis & Purification

Understanding the solubility of DMPB-Enone is critical for optimizing the synthetic workflow, particularly during the purification of the crude reaction mixture.

Recrystallization Strategy

The "dimethoxy" pattern often leads to sticky solids. To obtain high-purity crystals:

  • Dissolution: Dissolve crude DMPB-Enone in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Anti-solvent Addition: If crystallization does not induce upon cooling, add warm Water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to

    
    .
    
  • Rationale: The compound is moderately soluble in hot ethanol but insoluble in water. The mixture exploits the steep solubility gradient [7].

Chromatography (Flash Column)
  • Stationary Phase: Silica Gel (

    
    ).[1]
    
  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • Elution Profile: DMPB-Enone typically elutes around 20-30% Ethyl Acetate due to the polarity of the ketone and methoxy groups interacting with the silica [8].[1]

PurificationLogic Crude Crude Reaction Mix Choice Purity < 85%? Crude->Choice Recryst Recrystallization (EtOH/H2O) Choice->Recryst No (Mainly salts/tar) Column Flash Chromatography (Hex/EtOAc) Choice->Column Yes (Complex Mix) Pure Pure DMPB-Enone (>98%) Recryst->Pure Column->Pure

Figure 2: Purification decision tree based on solubility properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899195, (E)-1-(4-methoxyphenyl)but-2-en-1-one. Retrieved from [Link]

  • Chemistry Steps (2021). Solubility of Organic Compounds: Molecular Interactions Guide. Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: 1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one. Retrieved from [Link][1]

  • ResearchGate (2025). Solubility of Biologically Active Chalcones in 1,4-Dioxane and DMF. Retrieved from [Link]

  • Org. Synth.General Procedures for Recrystallization of Enones. Organic Syntheses, Coll. Vol. 9.
  • University of Babylon.Chemistry of

    
    -Unsaturated Carbonyl Compounds. Retrieved from [Link][1]
    

Sources

Foundational

Substituted Crotonophenone Building Blocks: Synthetic Logic &amp; Medicinal Utility

Executive Summary Substituted crotonophenones (1-aryl-but-2-en-1-ones) represent a distinct and versatile class of -unsaturated ketones in medicinal chemistry. Unlike their heavier analogues, the chalcones (1,3-diphenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted crotonophenones (1-aryl-but-2-en-1-ones) represent a distinct and versatile class of


-unsaturated ketones in medicinal chemistry. Unlike their heavier analogues, the chalcones (1,3-diphenyl-2-propen-1-ones), crotonophenones feature a terminal methyl group at the 

-position. This structural nuance confers unique steric and electronic properties, making them ideal precursors for heterocycle synthesis (pyrazolines, pyrimidines) and valuable "warheads" for covalent kinase inhibitors. This guide details the synthetic logic, reactivity profiles, and experimental protocols required to deploy these building blocks effectively in drug discovery.

Part 1: The Scaffold & Pharmacophore

Structural Definition

The crotonophenone core consists of a phenyl ring (often substituted) conjugated to a crotonyl (2-butenoyl) moiety.

  • IUPAC Name: (2E)-1-phenylbut-2-en-1-one

  • Key Features:

    • Electrophilic

      
      -carbon:  A soft electrophile susceptible to Michael addition by thiols (cysteine residues) and amines.
      
    • Conjugated Carbonyl: Allows for 1,2-addition and heterocycle cyclization.

    • Methyl Terminus: Provides a smaller steric footprint than the phenyl group of chalcones, altering metabolic stability and solubility profiles.

Pharmacological Relevance

In medicinal chemistry, the crotonophenone scaffold serves two primary roles:

  • Covalent Warhead: The

    
    -unsaturated ketone acts as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases or proteases. The terminal methyl group modulates the reactivity, often making it less sterically hindered than a chalcone but more stable than a terminal vinyl ketone (acrylophenone).
    
  • Heterocyclic Precursor: It is a "C3 + C2" or "C3 + N2" synthon. The 1,3-electrophilic center reacts with dinucleophiles to generate five- and six-membered heterocycles found in anti-inflammatory (e.g., COX-2 inhibitors) and antidepressant agents.

Part 2: Synthetic Pathways[1][2][3][4]

The synthesis of substituted crotonophenones requires careful control to prevent polymerization of the electron-deficient alkene.

Method A: Friedel-Crafts Acylation (Preferred Route)

The most robust industrial and laboratory method involves the acylation of an arene with crotonyl chloride (or crotonic anhydride) catalyzed by a Lewis acid.

  • Mechanism: Generation of an acylium ion followed by electrophilic aromatic substitution (EAS).[1]

  • Critical Parameter: Temperature Control. The reaction must be kept between 0°C and room temperature. Higher temperatures promote the polymerization of the crotonyl chloride or the alkylation of the double bond (Friedel-Crafts Alkylation side reaction).

  • Lewis Acid Choice: Aluminum chloride (

    
    ) is standard.[1] For electron-rich substrates (e.g., anisole), milder catalysts like 
    
    
    
    or
    
    
    can improve selectivity.
Method B: Aldol Condensation

Reaction of a substituted acetophenone with acetaldehyde.

  • Challenge: Acetaldehyde readily undergoes self-aldol condensation/polymerization.

  • Solution: Use of Mukaiyama aldol conditions (silyl enol ethers) or specific base catalysis (e.g.,

    
    ) can mitigate side reactions, but this route is generally lower yielding than Friedel-Crafts for simple analogues.
    
Synthetic Logic Flowchart

SynthesisLogic Start Target: Substituted Crotonophenone AreneCheck Is the Arene Electron-Rich/Neutral? Start->AreneCheck FC_Route Route A: Friedel-Crafts Acylation (Crotonyl Chloride + AlCl3) AreneCheck->FC_Route Yes (Benzene, Toluene, Anisole) Aldol_Route Route B: Aldol Condensation (Acetophenone + Acetaldehyde) AreneCheck->Aldol_Route No (Deactivated/Sensitive Groups) Grignard_Route Route C: Grignard Addition (ArMgBr + Crotononitrile) AreneCheck->Grignard_Route Special Case (Ortho-lithiation required) FC_Desc High Yield, Scalable Risk: Polymerization if T > 25°C FC_Route->FC_Desc Aldol_Desc Avoids Acidic Conditions Risk: Acetaldehyde self-polymerization Aldol_Route->Aldol_Desc

Caption: Decision tree for selecting the optimal synthetic route based on arene electronics and stability.

Part 3: Reactivity & Heterocycle Synthesis

The crotonophenone scaffold is a "chemical chameleon," capable of diverse transformations.

Divergent Synthesis Map

The following diagram illustrates the transformation of the crotonophenone core into high-value medicinal scaffolds.

ReactivityMap Core Crotonophenone (1-Aryl-2-buten-1-one) Hydrazine + Hydrazine / H+ Core->Hydrazine Guanidine + Guanidine / Base Core->Guanidine Thiol + R-SH (Cysteine) Core->Thiol Peroxide + H2O2 / NaOH Core->Peroxide Pyrazoline 2-Pyrazoline (Anti-inflammatory) Hydrazine->Pyrazoline Cyclocondensation Pyrimidine Pyrimidine (Kinase Inhibitor) Guanidine->Pyrimidine Cyclization MichaelAdduct Michael Adduct (Covalent Inhibition) Thiol->MichaelAdduct 1,4-Addition Epoxide α,β-Epoxy Ketone (Synth. Intermediate) Peroxide->Epoxide Weitz-Scheffer

Caption: Divergent synthesis pathways from the crotonophenone core to bioactive heterocycles and adducts.

Key Transformations
  • Pyrazoline Synthesis: Reaction with hydrazine hydrate in refluxing ethanol/acetic acid yields 3,5-disubstituted-2-pyrazolines. These are pharmacophores for MAO inhibitors and COX-2 inhibitors.

  • Pyrimidine Synthesis: Reaction with guanidine or urea in the presence of a strong base (NaOEt) forms pyrimidine derivatives, a scaffold ubiquitous in oncology (e.g., Imatinib analogues).

  • Epoxidation: The Weitz-Scheffer epoxidation (alkaline

    
    ) yields 
    
    
    
    -epoxy ketones, which can be ring-opened to form
    
    
    -hydroxy-
    
    
    -amino ketones.

Part 4: Experimental Protocols

Protocol 4.1: Friedel-Crafts Synthesis of 4'-Fluoro-crotonophenone

Target: To synthesize the core scaffold from fluorobenzene.

Reagents:

  • Fluorobenzene (Substrate/Solvent)

  • Crotonyl Chloride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add anhydrous

    
     (16.0 g, 120 mmol) to dry DCM (50 mL) and cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Add crotonyl chloride (10.5 g, 100 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium ion forms. Stir for 20 minutes at 0°C.

  • Substrate Addition: Add fluorobenzene (10.6 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

    
    , water, and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent in vacuo. Purify the residue by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 
    H NMR (
    
    
    
    ):
    Look for the characteristic alkene signals:
    
    
    ~7.0 (dq, 1H,
    
    
    -H) and
    
    
    ~6.8 (dq, 1H,
    
    
    -H) with coupling constants
    
    
    Hz (trans-alkene). Methyl group doublet at
    
    
    ~2.0.
Protocol 4.2: Synthesis of 3-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole

Target: Cyclization of the crotonophenone to a pyrazoline.

Reagents:

  • 4'-Fluoro-crotonophenone (10 mmol)

  • Hydrazine hydrate (80%, 20 mmol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic, 5 drops)

Procedure:

  • Dissolve the crotonophenone in ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate and acetic acid.

  • Reflux the mixture for 4–6 hours.

  • Cool to room temperature. The product often precipitates as a solid.

  • Filter the solid and recrystallize from ethanol. If no precipitate forms, remove solvent and extract with ethyl acetate.

Part 5: Data Presentation & Characterization

Substituent Effects on Yield (Friedel-Crafts)

The electronic nature of the arene significantly impacts the yield of the crotonophenone synthesis.

Arene SubstrateSubstituent TypeYield (%)Notes
BenzeneNeutral75-85Standard conditions.
TolueneWeak Activator80-90Para-selective (>90% para).
AnisoleStrong Activator60-75Requires milder Lewis Acid (

) or lower temp to prevent polymerization.
ChlorobenzeneWeak Deactivator65-75Requires reflux or longer times.
NitrobenzeneStrong Deactivator<5Fails under standard FC conditions.
Spectroscopic Fingerprint

To verify the integrity of the crotonophenone building block, ensure the following signals are present:

  • IR Spectroscopy:

    • Conjugated C=O stretch: 1660–1670

      
       (lower than non-conjugated ketones).
      
    • C=C stretch: 1610–1630

      
      .
      
  • 
    H NMR (Characteristic): 
    
    • 
      -Proton:  Deshielded multiplet at 6.9–7.1 ppm.
      
    • 
      -Proton:  Doublet of quartets at 6.6–6.8 ppm.
      
    • Methyl Group: Doublet (

      
       Hz) at 1.9–2.0 ppm.
      

References

  • Friedel-Crafts Acylation Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • Pyrazoline Synthesis & Bioactivity: Levai, A. "Synthesis and biological activity of pyrazolines." Journal of Heterocyclic Chemistry, 2002.

  • Medicinal Chemistry of Chalcone Analogues: Ni, L., et al. "Recent advances in therapeutic chalcones." Expert Opinion on Therapeutic Patents, 2004.

  • Michael Acceptors in Drug Design: Jackson, P. A., et al. "Design of targeted covalent inhibitors." Nature Reviews Drug Discovery, 2011.

  • Crotonophenone Reactivity: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.

Sources

Exploratory

An In-depth Technical Guide to 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one and the Broader Chalcone Scaffold

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical entity 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, a member of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, a member of the chalcone family. While a specific PubChem Compound Identification (CID) for this exact molecule could not be located, this document will delve into its structural class, plausible synthetic routes, expected physicochemical characteristics, and the well-documented biological significance of structurally related chalcones. The information herein is synthesized to provide a strong foundational understanding for researchers engaged in the exploration of novel therapeutic agents.

Introduction to the Chalcone Framework

Chalcones are a significant class of natural products belonging to the flavonoid family.[1] Chemically, they are characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one core, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a key biosynthetic precursor to other flavonoids in plants.[1] The inherent reactivity of the enone system and the diverse substitution patterns possible on the aromatic rings have made chalcones a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2][3]

The subject of this guide, 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, is a synthetic chalcone. Its structure is composed of a 4,5-dimethoxy-2-methylphenyl moiety and a but-2-en-1-one chain. The substitution pattern on the phenyl ring, particularly the methoxy and methyl groups, is anticipated to modulate its biological and physicochemical properties.

Physicochemical and Structural Properties

PropertyPredicted/Inferred Value
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
IUPAC Name 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO

The structure of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is depicted below:

Caption: Chemical structure of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Synthesis of Chalcones: The Claisen-Schmidt Condensation

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. For the synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, the precursors would be 1-(4,5-dimethoxy-2-methylphenyl)ethanone and acetaldehyde.

General Synthetic Workflow

The following diagram illustrates the general workflow for a Claisen-Schmidt condensation to produce a chalcone.

G General Workflow for Chalcone Synthesis start Start: Select Reactants reactants 1. Acetophenone Derivative 2. Aldehyde start->reactants mixing Mix reactants in a suitable solvent (e.g., ethanol) reactants->mixing base Add base catalyst (e.g., NaOH, KOH) mixing->base reaction Stir at room temperature or with gentle heating base->reaction workup Acidify to neutralize excess base and precipitate the product reaction->workup isolation Filter the crude product workup->isolation purification Recrystallize from a suitable solvent (e.g., ethanol) isolation->purification characterization Characterize the final product (NMR, IR, Mass Spec, M.P.) purification->characterization end End: Pure Chalcone characterization->end

Caption: A typical workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, protocol for the synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Materials:

  • 1-(4,5-dimethoxy-2-methylphenyl)ethanone

  • Acetaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Procedure:

  • Dissolve 1-(4,5-dimethoxy-2-methylphenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred solution.

  • To this basic solution, add acetaldehyde (1.1 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

  • The precipitated solid is the crude chalcone.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Potential Biological Activities and Mechanisms of Action

Chalcones are renowned for their diverse pharmacological profile, which includes anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[3][4] The biological activity is highly dependent on the substitution pattern on the two aromatic rings.

Anticancer Activity

Many chalcone derivatives have demonstrated potent anticancer properties.[1] The proposed mechanisms of action are varied and can include:

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that tumors need to grow.

  • Tubulin Polymerization Inhibition: By interfering with microtubule formation, certain chalcones can disrupt cell division.

The methoxy groups, such as those in 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, have been shown to be important for the cytotoxic activity of some chalcones.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Antimicrobial and Antifungal Activity

The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with nucleophiles in biological systems, which is thought to contribute to their antimicrobial and antifungal properties.[1]

The following diagram illustrates the potential interplay of chalcones with various biological targets.

G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_microbial Antimicrobial Effects Chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (Chalcone Scaffold) Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest Chalcone->CellCycle Angiogenesis Inhibition of Angiogenesis Chalcone->Angiogenesis COX COX Enzyme Inhibition Chalcone->COX LOX LOX Enzyme Inhibition Chalcone->LOX Bacteria Antibacterial Activity Chalcone->Bacteria Fungi Antifungal Activity Chalcone->Fungi

Caption: Potential biological targets and activities of the chalcone scaffold.

Conclusion

While 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is not a widely cataloged compound, its chemical nature as a chalcone places it in a class of molecules with immense potential for drug discovery and development. The established synthetic routes for chalcones are robust and high-yielding, allowing for the accessible production of this and related compounds for further investigation. The rich pharmacology of the chalcone family strongly suggests that 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one would be a promising candidate for screening in various biological assays, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize, characterize, and evaluate the specific biological profile of this compound.

References

  • Kumar, D., & Kumar, N. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry, 12(1), 180-195. [Link]

  • Ghosh, R. S., Das, A., Pin, T., & Jo, D. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. ChemInform, 46(14). [Link]

  • PubChem. (n.d.). (2E)-1-(4-methoxyphenyl)but-2-en-1-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Pinto, M. M. M., & Silva, A. M. S. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 24(14), 2623. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one. Retrieved February 15, 2026, from [Link]

  • Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one from acetophenone

An In-Depth Guide to the Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one via Claisen-Schmidt Condensation Introduction: The Significance of Chalcone Scaffolds Chalcones, characterized by the 1,3-diaryl-2-prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one via Claisen-Schmidt Condensation

Introduction: The Significance of Chalcone Scaffolds

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a critical class of organic compounds. They are open-chain flavonoids abundant in edible plants and serve as essential precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] The core structure, featuring an α,β-unsaturated carbonyl system, imparts significant biological activity, making chalcone derivatives a subject of intense research in medicinal chemistry.[1][3] These compounds have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3]

This application note provides a comprehensive, in-depth guide for the synthesis of a specific chalcone derivative, 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one. The chosen synthetic route is the Claisen-Schmidt condensation, a reliable and powerful carbon-carbon bond-forming reaction.[4][5] This document is designed for researchers and scientists in organic synthesis and drug development, offering not just a protocol, but a detailed examination of the underlying chemical principles and experimental rationale.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most efficient and direct pathway for synthesizing the target molecule is the Claisen-Schmidt condensation. This reaction is a specific type of mixed or crossed aldol condensation that occurs between a ketone possessing an α-hydrogen and an aromatic or enolizable aldehyde that may or may not have an α-hydrogen.[5][6][7]

In this specific synthesis, the reactants are:

  • The Ketone (Nucleophile Precursor): 1-(4,5-Dimethoxy-2-methylphenyl)ethanone, a substituted acetophenone. Its α-hydrogens on the methyl group are acidic enough to be removed by a base, forming a nucleophilic enolate.

  • The Aldehyde (Electrophile): Crotonaldehyde (But-2-enal). The carbonyl carbon of the aldehyde is the electrophilic site for the nucleophilic attack.

The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the deprotonation of the ketone to initiate the reaction.[3][8] The initial aldol addition product readily undergoes dehydration (loss of a water molecule) under the reaction conditions, driven by the formation of a highly conjugated system that extends across the aromatic ring and the newly formed double bond.[6][9]

Reaction Mechanism

The base-catalyzed mechanism proceeds through several distinct steps:

  • Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from the methyl group of the acetophenone derivative, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of crotonaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (the aldol addition product).

  • Dehydration: Under basic conditions, the hydrogen on the α-carbon (adjacent to the carbonyl) is removed, and the resulting enolate expels the hydroxide group from the β-carbon. This elimination step forms the stable, conjugated α,β-unsaturated ketone product and a molecule of water.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Acetophenone Acetophenone Derivative Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation OH1 ⁻OH Crotonaldehyde Crotonaldehyde (Electrophile) Enolate->Crotonaldehyde H2O1 H₂O Alkoxide Alkoxide Intermediate Crotonaldehyde->Alkoxide Attack BetaHydroxy β-Hydroxy Ketone (Aldol Adduct) Alkoxide->BetaHydroxy Protonation Alkoxide->BetaHydroxy FinalProduct Final Product (α,β-Unsaturated Ketone) BetaHydroxy->FinalProduct Elimination of H₂O BetaHydroxy->FinalProduct H2O2 H₂O OH2 ⁻OH

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol and Workflow

This protocol details the synthesis, purification, and characterization of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4,5-Dimethoxy-2-methylphenyl)ethanone≥98% PuritySigma-AldrichStarting ketone.
Crotonaldehyde (But-2-enal)≥99.5%, stabilizedAcros OrganicsStarting aldehyde. Handle in a fume hood.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ChemicalCatalyst.
Ethanol (95%)Reagent GradeVWR ChemicalsReaction and recrystallization solvent.
Deionized WaterN/AIn-houseFor workup and catalyst solution.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAny major supplierFor drying (optional).
Silica Gel 60 F254 TLC PlatesN/AMilliporeSigmaFor reaction monitoring.
Hexanes/Ethyl AcetateHPLC GradeAny major supplierTLC mobile phase.
Experimental Workflow Diagram

Synthesis_Workflow step_node step_node process_node process_node analysis_node analysis_node final_node final_node Start 1. Reactant Dissolution (Ketone + Aldehyde in Ethanol) Addition 2. Catalyst Addition (Aqueous NaOH) Start->Addition Reaction 3. Reaction Stirring (Room Temp, 2-4 hours) Addition->Reaction TLC 4. Monitoring by TLC Reaction->TLC Check for completion Workup 5. Quenching & Precipitation (Pour into ice-water) TLC->Workup Isolation 6. Isolation (Vacuum Filtration) Workup->Isolation Purification 7. Purification (Recrystallization from Ethanol) Isolation->Purification Crude Solid Characterization 8. Product Characterization Purification->Characterization Purified Crystals Product Pure Crystalline Product Characterization->Product

Caption: Overall workflow for the synthesis and purification process.
Step-by-Step Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 1-(4,5-dimethoxy-2-methylphenyl)ethanone and 0.77 mL (0.70 g, 10.0 mmol) of crotonaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.80 g (20.0 mmol) of sodium hydroxide in 10 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution dropwise to the stirred solution of reactants over a period of 10-15 minutes. A color change to yellow or orange and a slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate solvent system. The reaction is complete when the starting acetophenone spot has been consumed.

  • Workup and Isolation: Once the reaction is complete, pour the mixture slowly into a 250 mL beaker containing approximately 100 g of crushed ice with constant stirring. A yellow precipitate should form immediately. Continue stirring for an additional 15 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with two portions of 50 mL of cold deionized water to remove any residual sodium hydroxide.

  • Drying: Allow the crude product to air-dry on the filter paper for 30 minutes, then transfer it to a watch glass to dry to a constant weight. A preliminary yield of the crude product should be recorded.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 15-20 mL) and heat the mixture gently on a hot plate with stirring until it boils and the solid dissolves completely.[10] If any insoluble impurities remain, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass. As the solution cools, pure crystals of the product should begin to form. Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.[10]

  • Drying: Dry the final product in a desiccator or a vacuum oven at low heat to obtain the pure 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one as a crystalline solid. Record the final mass and calculate the percentage yield.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

AnalysisExpected Observations
Appearance Pale yellow crystalline solid.[11]
Melting Point A sharp melting point range is indicative of high purity.
IR Spectroscopy Characteristic peaks for C=O (conjugated ketone) stretch (~1650-1670 cm⁻¹), C=C (alkene) stretch (~1600-1620 cm⁻¹), and C-O (methoxy) stretches (~1250 cm⁻¹ and ~1030 cm⁻¹).
¹H NMR (CDCl₃) Signals corresponding to methoxy protons (~3.9 ppm, s, 6H), aromatic protons (s, 2H), methyl protons (~2.4 ppm, s, 3H), and vinylic protons of the butenone chain (~6.9-7.5 ppm, m, 2H) and the terminal methyl group (~2.0 ppm, d, 3H).
¹³C NMR (CDCl₃) Peaks for the carbonyl carbon (~190 ppm), aromatic carbons, vinylic carbons, methoxy carbons, and methyl carbons.

Scientific Rationale and Expert Insights

  • Choice of Reactants: The Claisen-Schmidt condensation is highly effective when one carbonyl component, in this case, the ketone, can readily form an enolate, and the other, the aldehyde, acts as a good electrophile and cannot self-condense in a competing reaction.[9][12] While crotonaldehyde has α-hydrogens, the ketone's α-protons are generally more acidic due to the adjacent aromatic ring, and aldehydes are typically more reactive electrophiles than ketones.[12] This selectivity drives the reaction toward the desired crossed-aldol product.

  • Catalyst and Solvent System: An aqueous solution of a strong base like NaOH is used to generate a sufficient concentration of the enolate to initiate the reaction. Ethanol is an ideal solvent because it can dissolve the organic reactants while also being miscible with the aqueous base, creating a homogenous reaction environment.[3]

  • Driving the Reaction to Completion: The dehydration of the intermediate aldol adduct is a key feature of this reaction. The formation of the extended conjugated π-system in the final product is thermodynamically favorable, which drives the equilibrium toward the dehydrated chalcone.[6] This makes the reaction essentially irreversible under these conditions.

  • Purification Strategy: Chalcones are typically crystalline solids with moderate polarity. Recrystallization is an exceptionally effective purification technique for these compounds.[10][11] The choice of ethanol/water as a solvent system is common; the product is soluble in hot ethanol but much less soluble at cold temperatures, allowing for efficient separation from more soluble impurities. Washing with cold water during the initial filtration is crucial to remove the inorganic base catalyst, which could interfere with subsequent steps or characterization.

References

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Septianingtyas, D., Zafira, N., Zulhipri, et al. (2021). Green synthesis of chalcones derivatives. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]

  • Silva, T. M. S., et al. (2022). ADMET study, spectroscopic characterization and effect of synthetic nitro chalcone in combination with norfloxacin, ciprofloxacin, and ethidium bromide against Staphylococcus aureus efflux pumps. PubMed. Retrieved from [Link]

  • Dhandapani, P., & Abdullah, N. A. (2020). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development.
  • University of Toronto. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • S. M. A. K. K. G. S. T. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Major product for aldol condensation between acetophenone and acetaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

Sources

Application

Aldol condensation protocols for 4,5-dimethoxy-2-methylacetophenone

Application Note: Optimized Aldol Condensation Strategies for Sterically Hindered 4,5-Dimethoxy-2-methylacetophenone Strategic Overview The synthesis of chalcones from 4,5-dimethoxy-2-methylacetophenone presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Aldol Condensation Strategies for Sterically Hindered 4,5-Dimethoxy-2-methylacetophenone

Strategic Overview

The synthesis of chalcones from 4,5-dimethoxy-2-methylacetophenone presents a unique duality in reactivity. While the methoxy groups at positions 4 and 5 are electron-donating—thereby increasing the electron density of the enolate (nucleophile)—the methyl group at the ortho (2) position introduces significant steric strain. This steric bulk hinders the coplanarity of the carbonyl group with the aromatic ring and obstructs the approach of the electrophile (aldehyde).[1]

Standard Claisen-Schmidt protocols often result in low yields or extended reaction times for this substrate due to these steric factors. This guide provides three tiered protocols ranging from classical methods to high-energy techniques designed to overcome the activation energy barrier imposed by the ortho-methyl group.

Mechanistic Analysis & Rationale

The Ortho-Effect Challenge: In typical acetophenones, the carbonyl group is coplanar with the phenyl ring, allowing for resonance stabilization. In 2-methylacetophenone derivatives, the ortho-methyl group forces the carbonyl out of plane (torsional angle ~25-30°). This reduces the acidity of the


-protons and sterically blocks the formation of the tetrahedral intermediate during aldol addition.

Electronic Compensation: The 4,5-dimethoxy substitution pattern acts as a compensatory mechanism. The strong


 (mesomeric) effect of the methoxy groups renders the resulting enolate "soft" and highly nucleophilic. Therefore, once the steric barrier is breached, the reaction proceeds rapidly to the elimination step.

Diagram 1: Mechanistic Pathway & Steric Map The following diagram illustrates the reaction pathway, highlighting the critical steric clash point that necessitates optimized conditions.

G cluster_0 Steric Bottleneck Start 4,5-Dimethoxy-2-methylacetophenone Enolate Enolate Formation (Sterically Hindered) Start->Enolate Deprotonation (Slow) Base Base (OH-) Base->Enolate Transition Tetrahedral Intermediate (High Energy Barrier) Enolate->Transition Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Transition Elimination Dehydration (-H2O) Transition->Elimination Thermodynamic Drive Product Target Chalcone Elimination->Product

Caption: Pathway showing the steric bottleneck at the enolate and transition states due to the 2-methyl group.

Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis (Recommended)

Best for: High yields, reduced reaction time, and minimizing side reactions.

Rationale: Acoustic cavitation generates localized hotspots (high T/P) that provide the necessary energy to overcome the steric hindrance of the 2-methyl group without thermal degradation of the sensitive methoxy ethers.

Materials:

  • 4,5-dimethoxy-2-methylacetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.1 eq)

  • KOH (Pellets, 2.0 eq) or NaOH

  • Methanol (MeOH) or Ethanol (EtOH)[2]

  • Ultrasonic Bath (Frequency ~40 kHz)

Procedure:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 5 mmol of 4,5-dimethoxy-2-methylacetophenone and 5 mmol of the aldehyde in 10 mL of MeOH.

  • Catalyst Addition: Add 10 mmol of KOH pellets.

  • Sonication: Place the flask in the ultrasonic bath at 30–40°C . Sonicate for 30–60 minutes .

    • Note: Monitor the bath temperature; do not exceed 50°C to prevent Cannizzaro reaction of the aldehyde.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3) every 15 minutes. The spot for the ketone (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture onto 50 g of crushed ice containing 2 mL of HCl (conc).

  • Isolation: The yellow/orange precipitate is filtered, washed with cold water (3 x 20 mL), and recrystallized from hot EtOH.

Protocol B: Solvent-Free Grinding (Green Chemistry)

Best for: Rapid screening, eco-friendly synthesis, and highly hindered substrates.

Rationale: Mechanical energy (shear force) brings reactants into intimate contact at high concentrations, forcing the reaction despite steric bulk.

Procedure:

  • Combine: In a porcelain mortar, place 5 mmol of ketone and 5 mmol of aldehyde.

  • Catalyze: Add 10 mmol of solid NaOH pellets.

  • Grind: Grind vigorously with a pestle. The mixture will initially become a paste (eutectic melt) and then solidify as the chalcone forms.

  • Duration: Grind for 10–20 minutes.

  • Workup: Add 20 mL of cold water to the mortar to dissolve the base. Filter the solid product and wash with water.[3][4]

Protocol C: Classical Claisen-Schmidt (Reflux Modification)

Best for: Large-scale batches where ultrasound is unavailable.

Procedure:

  • Dissolve ketone (10 mmol) and aldehyde (10 mmol) in 30 mL EtOH.

  • Add 5 mL of 40% NaOH (aq) dropwise.

  • Reflux at 70°C for 6–12 hours. (Room temperature stirring is often insufficient for 2-methyl derivatives).

  • Cool to RT and refrigerate overnight to induce precipitation.

Data Presentation & Quality Control

Table 1: Comparative Efficiency of Protocols for 2-Methylacetophenone Derivatives

ParameterProtocol A (Ultrasound)Protocol B (Grinding)Protocol C (Classical Reflux)
Reaction Time 30 - 60 mins10 - 20 mins6 - 12 hours
Typical Yield 85 - 95%80 - 92%60 - 75%
Energy Input Medium (Sonic)Low (Mechanical)High (Thermal)
Side Products MinimalMinimalPotential Cannizzaro / Michael Addn.
Scalability < 50g< 10g> 100g

Diagram 2: Experimental Workflow (Protocol A)

Workflow Step1 Dissolve Substrates (Ketone + Aldehyde in MeOH) Step2 Add Catalyst (KOH Pellets) Step1->Step2 Step3 Sonication (30-40°C, 30-60 min) Step2->Step3 Step4 TLC Check (Disappearance of Ketone) Step3->Step4 Step4->Step3 Incomplete Step5 Quench (Ice + HCl) Step4->Step5 Complete Step6 Filtration & Recrystallization (EtOH) Step5->Step6

Caption: Step-by-step workflow for the Ultrasound-Assisted Synthesis (Protocol A).

Troubleshooting & Critical Parameters

  • "Oiling Out":

    • Issue: The product forms an oil instead of a solid upon quenching.

    • Cause: Low melting point of the polymethoxylated product or impurities.

    • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol, add a seed crystal, and scratch the glass sides while cooling in an ice bath.

  • No Reaction (Recovered Starting Material):

    • Issue: Steric bulk prevents attack.[1]

    • Fix: Switch from Protocol C to Protocol A or B. Increase base concentration to 40% w/v. Ensure the aldehyde is not oxidized (check for benzoic acid formation).

  • Self-Condensation:

    • Issue: Dimerization of the ketone.

    • Fix: Ensure the aldehyde is added before the base. Use an excess of aldehyde (1.2 eq).

References

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Retrieved from [Link]

  • Calvino, V., et al. (2006).[5] Ultrasound-assisted preparation of chalcones. Ultrasonics Sonochemistry. Retrieved from [Link]

  • Goyal, A., et al. (2021).[5][6] Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Claisen Condensation and Claisen-Schmidt Condensation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Michael Addition Reactions Using 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Introduction The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] Its versatility and reliability have cemented its importance in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.[3][4] The products of Michael additions, often 1,5-dicarbonyl compounds or their heteroatom analogues, are valuable intermediates for further synthetic transformations.[5]

This guide focuses on the application of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one as a Michael acceptor. The electron-donating methoxy groups on the phenyl ring and the electron-withdrawing nature of the α,β-unsaturated ketone system create a unique electronic environment that influences its reactivity. This molecule serves as a valuable building block, and its Michael adducts are precursors to a variety of potentially biologically active compounds. The principles and protocols outlined herein are designed to be adaptable for a range of research applications, from fundamental synthetic methodology to targeted drug discovery programs.[6][7]

Mechanistic Overview: The "Why" Behind the Reaction

The Michael reaction is fundamentally a nucleophilic addition to an electrophilic alkene.[2] The α,β-unsaturated carbonyl moiety in 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is polarized due to resonance, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8]

The reaction typically proceeds through three key steps:[2][9][10]

  • Nucleophile Activation: A base is often used to deprotonate a Michael donor (e.g., a malonic ester, thiol, or amine), generating a more potent nucleophile (e.g., an enolate or thiolate).[9]

  • Conjugate Addition: The activated nucleophile attacks the β-carbon of the α,β-unsaturated ketone. This is the bond-forming step.[2]

  • Protonation/Tautomerization: The resulting enolate intermediate is protonated, often by the conjugate acid of the base used in the first step or during aqueous workup, to yield the final Michael adduct.[10]

The choice of base, solvent, and temperature can significantly influence the reaction rate, yield, and in some cases, the stereoselectivity of the addition.[11][12]

G cluster_0 Reaction Mechanism Michael_Acceptor 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Nucleophilic Attack Nucleophile Michael Donor (Nu-H) Activated_Nucleophile Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nucleophile Deprotonation Base Base Base->Activated_Nucleophile Activated_Nucleophile->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Experimental Protocols

The following protocols provide detailed procedures for the Michael addition of various nucleophiles to 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one. These are intended as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Thia-Michael Addition (Addition of Thiols)

The addition of thiols to enones is often a highly efficient process that can sometimes proceed without a catalyst.[13] However, a mild base is typically employed to facilitate the formation of the more nucleophilic thiolate.

Materials and Reagents:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • Thiophenol (or other desired thiol)

  • Triethylamine (Et₃N) or a similar non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 mmol) in DCM (10 mL) at room temperature, add the desired thiol (1.1 mmol).

  • Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure β-thioether ketone.

NucleophileBase (mol%)SolventTime (h)Yield (%)
ThiophenolEt₃N (10)DCM2>95
Benzyl mercaptanEt₃N (10)THF3~90
4-ChlorothiophenolEt₃N (10)DCM1.5>95

Table 1: Representative Conditions for Thia-Michael Addition. Yields are approximate and may vary.

Protocol 2: Aza-Michael Addition (Addition of Amines)

The conjugate addition of amines to α,β-unsaturated ketones is a powerful method for the synthesis of β-amino carbonyl compounds.[1] The reaction can often be performed neat or with a protic solvent.

Materials and Reagents:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • Piperidine (or other desired secondary amine)

  • Ethanol (EtOH) or Methanol (MeOH) as solvent

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 mmol) in ethanol (5 mL).

  • Add the desired secondary amine (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the β-amino ketone.

NucleophileSolventTime (h)Yield (%)
PiperidineEtOH6~90
MorpholineMeOH8~85
PyrrolidineEtOH4>90

Table 2: Representative Conditions for Aza-Michael Addition. Yields are approximate and may vary.

Protocol 3: Michael Addition of Carbon Nucleophiles (e.g., Diethyl Malonate)

The formation of a new carbon-carbon bond is a key transformation in organic synthesis, and the Michael addition of stabilized carbanions is a classic example.[8][9] This protocol uses diethyl malonate as the Michael donor.

Materials and Reagents:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 mmol) in anhydrous ethanol (10 mL) at 0 °C, add diethyl malonate (1.2 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C to generate the enolate.[14]

  • Add a solution of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 mmol) in anhydrous ethanol (5 mL) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[14]

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired adduct.[15]

NucleophileBaseSolventTime (h)Yield (%)
Diethyl malonateNaOEtEtOH18~80-90
Dimethyl malonateNaOMeMeOH18~80-90
Ethyl acetoacetateNaOEtEtOH24~75-85

Table 3: Representative Conditions for Michael Addition of Carbon Nucleophiles. Yields are approximate and may vary.

General Experimental Workflow

A systematic approach is crucial for successful and reproducible results in Michael addition reactions. The following workflow outlines the key stages from reaction setup to product characterization.

G cluster_1 Experimental Workflow Setup Reaction Setup (Enone, Nucleophile, Solvent, Catalyst) Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Workup Workup (Quenching, Extraction, Drying) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, HRMS) Purification->Characterization

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Hydrogenation of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Introduction: The Strategic Importance of Selective Enone Reduction The selective reduction of α,β-unsaturated ketones, or enones, is a cornerstone transformation in organic synthesis, particularly within the pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Enone Reduction

The selective reduction of α,β-unsaturated ketones, or enones, is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry.[1] The compound 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one represents a class of chalcone-like structures that are prevalent scaffolds in medicinal chemistry. The catalytic hydrogenation of this substrate to its corresponding saturated ketone, 1-(4,5-dimethoxy-2-methylphenyl)butan-1-one, is a critical step in the synthesis of various bioactive molecules. This process allows for the precise modification of a molecule's electronic and conformational properties, which in turn can significantly influence its pharmacological activity.[1]

The primary challenge in the hydrogenation of enones lies in achieving high chemoselectivity. Specifically, the reduction of the carbon-carbon double bond (C=C) must be favored over the reduction of the carbonyl group (C=O).[2] Over-reduction to the corresponding alcohol is a common side reaction that can complicate purification and reduce the overall yield of the desired saturated ketone.[2] This guide provides a comprehensive overview of the mechanistic considerations, experimental protocols, and characterization techniques for the successful selective catalytic hydrogenation of 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one.

Mechanistic Insights and Chemoselectivity

Catalytic hydrogenation involves the addition of hydrogen across a double or triple bond, a reaction that typically requires a metal catalyst.[3][4] For α,β-unsaturated ketones, the reaction can proceed via two main pathways: 1,4-conjugate addition to the C=C bond to yield the saturated ketone, or 1,2-addition to the C=O bond to form an allylic alcohol. Subsequent reduction of the allylic alcohol or the saturated ketone can lead to the fully saturated alcohol.

The selectivity of the hydrogenation is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.[5] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that generally exhibits high selectivity for the reduction of C=C double bonds in the presence of carbonyl groups.[6][7] This preference is attributed to the relative rates of adsorption and hydrogenation of the two functional groups on the palladium surface. Protic solvents, such as ethanol or methanol, are often employed as they can accelerate the reaction rate.[8]

Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to using pressurized hydrogen gas.[9][10] In CTH, a hydrogen donor molecule, such as ammonium formate or isopropanol, transfers hydrogen to the substrate in the presence of a catalyst.[11][12] This method can be particularly advantageous for achieving high selectivity in the reduction of enones.[7]

Reaction Pathway Fig. 1: Hydrogenation Pathways Start 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one SatKetone 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-one (Desired Product) Start->SatKetone 1,4-Addition (Selective) AllylAlcohol 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-ol (Side Product) Start->AllylAlcohol 1,2-Addition SatAlcohol 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-ol (Over-reduction Product) SatKetone->SatAlcohol Further Reduction AllylAlcohol->SatAlcohol Further Reduction

Caption: Reaction pathways for the hydrogenation of the title compound.

Experimental Protocols

This section details two robust protocols for the selective hydrogenation of 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol employs the widely used palladium on carbon catalyst under a hydrogen atmosphere.

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Two-neck round-bottom flask

  • Hydrogen balloon

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Inert Atmosphere: In a fume hood, equip a two-neck round-bottom flask with a magnetic stir bar and a septum. Purge the flask with an inert gas, such as argon or nitrogen.[13]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask under the inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of organic solvents.[8]

  • Solvent and Substrate Addition: Add methanol to the flask, ensuring the catalyst is fully wetted. Then, add the 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 eq).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the flask is filled with hydrogen.[8]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it is highly flammable.[13] Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative that avoids the use of flammable hydrogen gas.[14]

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 eq), ammonium formate (3-5 eq), and methanol.[14]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux.[14]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through Celite® as described in Protocol 1. Evaporate the methanol from the filtrate. The residue can then be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

ParameterProtocol 1 (H₂ Gas)Protocol 2 (CTH)
Hydrogen Source H₂ gas (balloon)Ammonium Formate
Pressure AtmosphericAtmospheric
Temperature Room TemperatureReflux
Safety Requires careful handling of H₂ gas and flammable catalystAvoids H₂ gas, but still uses flammable catalyst
Selectivity Generally high for C=C reductionOften provides excellent C=C selectivity

Table 1: Comparison of Hydrogenation Protocols

Characterization of 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-one

Thorough characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the vinyl proton signals (typically in the range of 6-7 ppm) from the starting material is a key indicator of successful hydrogenation. The appearance of new signals corresponding to the saturated alkyl chain will be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The signals corresponding to the sp² carbons of the C=C bond in the starting material will be absent in the product spectrum, replaced by signals for sp³ carbons.

  • IR (Infrared) Spectroscopy: The C=C stretching vibration (around 1600-1650 cm⁻¹) present in the enone will be absent in the saturated ketone. The characteristic C=O stretch (around 1680-1700 cm⁻¹) will remain.

  • MS (Mass Spectrometry): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the saturated product (C₁₃H₁₈O₃, MW = 222.28 g/mol ).

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-3'~6.7s1H
H-6'~7.3s1H
OCH₃~3.9s6H
CH₂ (C2)~2.9t2H
CH₂ (C3)~1.7sextet2H
CH₃ (C4)~1.0t3H
CH₃ (Aromatic)~2.4s3H

Table 2: Predicted ¹H NMR Data for 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-one (in CDCl₃)

Workflow Fig. 2: Experimental Workflow Start Starting Material: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Reaction Catalytic Hydrogenation (Protocol 1 or 2) Start->Reaction Filtration Catalyst Removal (Filtration through Celite®) Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product: 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-one Characterization->FinalProduct

Caption: A typical workflow for the synthesis and analysis.

Conclusion

The selective catalytic hydrogenation of 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one is a highly valuable transformation for the synthesis of pharmaceutically relevant compounds. By carefully selecting the appropriate catalyst and reaction conditions, high yields of the desired saturated ketone can be achieved with excellent chemoselectivity. Both traditional hydrogenation with H₂ gas and catalytic transfer hydrogenation are effective methods, with the latter offering advantages in terms of operational simplicity and safety. Rigorous characterization of the final product is crucial to ensure the success of the synthesis.

References

  • Garcı́a-Junceda, E., Lavandera, I., Rother, D., & Carballeira, J. D. (2015). Recent advances in the biocatalytic reduction of α,β-unsaturated carbonyl compounds. Biotechnology Advances, 33(5), 511-527.
  • de Bellefon, C., & Tanchoux, N. (2003). Homogeneous catalytic hydrogenation.
  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).
  • Gladiali, S., & Mestroni, G. (1989). Asymmetric transfer hydrogenation: a tool for organic synthesis. Synthesis, 1989(08), 593-615.
  • Zassinovich, G., Mestroni, G., & Gladiali, S. (1992). Asymmetric transfer hydrogenation of ketones. Chemical Reviews, 92(5), 1051-1069.
  • Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.
  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Hirata, T., Izumi, S., Ekida, T., & Shimoda, K. (2002). Stereospecific hydrogenation of the C–C double bond of enones by Escherichia coli overexpressing an enone reductase of Nicotiana tabacum.
  • Chemistry Stack Exchange. (2014). Enones and hydrogenation. Retrieved from [Link]

  • Rylander, P. N. (1979). Catalytic hydrogenation in organic syntheses. Academic Press.
  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]

  • Augustine, R. L. (1996). Heterogeneous catalysis for the synthetic chemist. Marcel Dekker.
  • Ahmed, N., & van Lier, J. E. (2005). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research, 2005(10), 641-643.
  • Casey, C. P. (2006).
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • University of Dayton. (2020, April 4). Experiment The Reduction of Substituted Chalcone using Pd/C with Ammonium Formate [Video]. YouTube. Retrieved from [Link]

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. (2005). Enantioselective organocatalytic transfer hydrogenation of α, β-unsaturated aldehydes. Journal of the American Chemical Society, 127(1), 32-33.
  • Samec, J. S., Bäckvall, J. E., Andersson, P. G., & Brandt, P. (2006). Mechanistic aspects of transition metal-catalyzed transfer hydrogenation of ketones. Chemical Society Reviews, 35(3), 237-248.
  • Mahmoud, A. R. (2025). Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications.
  • Zhongzheng, C. (2023). Hydrogenation: Transforming Chemistry for a Sustainable Future. Journal of Chemical Engineering & Process Technology, 14(6).
  • Dounia, B. (2022). Synthesis and characterization of new chalcones derivatives and study of their biological activities. University of Mohamed Boudiaf-M'sila.
  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

  • van der Watt, C., & van der Lingen, E. (2007). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • Xie, J., Xu, P., Zhu, Y., Wang, J., Lee, W. C. C., & Zhang, X. P. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337-11344.
  • Inoue, S., & Driess, M. (2021). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis (silylenyl) terphenyl-nickel (0) pre-catalyst. Chemical Science, 12(12), 4316-4325.
  • ClinicSearch. (2026). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

Sources

Method

Procedure for synthesizing dimethoxy-methyl-chalcone analogues

Application Note: High-Yield Synthesis of Dimethoxy-Methyl-Chalcone Analogues Introduction & Strategic Significance Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, acting as precur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Dimethoxy-Methyl-Chalcone Analogues

Introduction & Strategic Significance

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, acting as precursors to flavonoids and isoflavonoids. Their


-unsaturated carbonyl system serves as a "Michael acceptor," allowing them to covalently modify cysteine residues in proteins, which underpins their anti-inflammatory, anti-cancer, and anti-oxidant activities.

This guide details the synthesis of dimethoxy-methyl-chalcone analogues , specifically focusing on (E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one . This specific analogue combines the lipophilicity of the tolyl (methyl) group with the electron-donating properties of the dimethoxy motif, a structural combination often explored to optimize bioavailability and potency in tubulin inhibition and NRF2 pathway activation.

Retrosynthetic Analysis & Mechanism

To synthesize the target dimethoxy-methyl-chalcone, we employ the Claisen-Schmidt Condensation .[1][2][3] This reaction is thermodynamically driven to form the stable (E)-isomer due to the conjugation of the alkene with both aromatic rings and the carbonyl group.

The Logic of Disconnection:

  • Bond Formed: C(

    
    )-C(
    
    
    
    ) double bond.
  • Precursors:

    • Nucleophile (Michael Donor): 4'-Methylacetophenone (Provides the enolate).

    • Electrophile (Michael Acceptor): 3,4-Dimethoxybenzaldehyde (Provides the carbonyl carbon).

Mechanistic Pathway:

  • Enolization: Base abstracts an

    
    -proton from the ketone.[2]
    
  • Addition: The enolate attacks the aldehyde carbonyl (Aldol reaction).[2]

  • Elimination: Spontaneous dehydration (

    
     mechanism) occurs to form the conjugated enone system.
    

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation targeting the (E)-isomer.

Experimental Protocol: Base-Catalyzed Synthesis

Objective: Synthesize (E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[4]Amount (Example)Role
4-Methylacetophenone 134.181.01.34 g (10 mmol)Nucleophile Source
3,4-Dimethoxybenzaldehyde 166.181.01.66 g (10 mmol)Electrophile Source
Ethanol (95% or Abs.) 46.07Solvent15 - 20 mLReaction Medium
NaOH (40% aq.[5] solution) 40.002.0~2-3 mLCatalyst
HCl (10% aq.) 36.46ExcessAs neededNeutralization
Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.34 g of 4-methylacetophenone and 1.66 g of 3,4-dimethoxybenzaldehyde in 15 mL of Ethanol .

  • Expert Insight: If the aldehyde is solid and does not dissolve immediately, warm the ethanol slightly (40°C) before adding the ketone. Ensure the solution is homogenous before adding the base to prevent localized concentration hotspots.

Step 2: Catalysis Initiation

  • Place the flask in an ice-water bath (0-5°C).

  • Add 2.5 mL of 40% aqueous NaOH dropwise over 5 minutes while stirring vigorously.

  • Critical Control Point: The reaction is exothermic. Adding the base too quickly can lead to side reactions (Cannizzaro reaction of the aldehyde) or polymerization (tar formation).

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3 to 6 hours .

  • Visual Cue: The solution will typically transition from colorless/pale yellow to a deep yellow or orange precipitate. This color change indicates the formation of the extended conjugated system.

  • Monitoring: Check progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The product will have a lower Rf than the aldehyde but higher than the intermediate alcohol.

Step 4: Quenching & Isolation

  • Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl .

  • Why Acidify? Neutralizing the base stops the reaction and ensures the product precipitates fully. It also removes any unreacted phenolate species if phenolic substrates were used.

  • Stir the slurry for 15-20 minutes to ensure the precipitate is granular and filterable.

Step 5: Purification

  • Filter the crude solid using a Büchner funnel under vacuum.

  • Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).

  • Recrystallization: Transfer the crude solid to a beaker. Dissolve in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter the pure crystals and dry in a desiccator or vacuum oven at 40°C.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of chalcone analogues.

Characterization & Validation

To confirm the identity of (E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one , compare your data against these expected values:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 92–94 °C (Literature range).

  • IR Spectrum (KBr):

    • ~1655 cm⁻¹: C=O stretching (conjugated ketone).

    • ~1600 cm⁻¹: C=C stretching (alkene).

    • ~1260 cm⁻¹: C-O-C stretching (methoxy groups).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.75 (d, J=15.6 Hz, 1H): 
      
      
      
      -proton (Characteristic of trans geometry).
    • 
       7.40 (d, J=15.6 Hz, 1H): 
      
      
      
      -proton.
    • 
       3.92 (s, 3H) & 3.94 (s, 3H):  Methoxy protons (-OCH₃).
      
    • 
       2.43 (s, 3H):  Methyl protons (-CH₃) on the B-ring.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or solvent trapping.Scratch the flask with a glass rod to induce nucleation. Recrystallize using a mixture of Ethanol/Water (9:1).
Low Yield Cannizzaro side reaction or incomplete reaction.Ensure NaOH is added slowly at 0°C. Check reagent freshness (aldehydes oxidize to acids over time).
Red/Dark Color Polymerization/Tarring.Reaction temperature was too high or base concentration too strong. Repeat with dilute base (10-20% NaOH).

References

  • BenchChem. (2025).[2][4][6] Application Notes & Protocols for the Green Synthesis of Chalcones. Retrieved from

  • MDPI. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies. Retrieved from

  • ChemicalBook. (2023). (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2020). Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity. Retrieved from

  • Scientific Electronic Library Online (SciELO). (2025). Green Synthesis of Chalcones and Microbiological Evaluation. Retrieved from

Sources

Application

The Versatile Synthon: A Guide to the Synthesis of Heterocycles from 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Substituted Chalcone In the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Substituted Chalcone

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Chalcones, characterized by their α,β-unsaturated ketone core, represent a privileged class of synthons due to their versatile reactivity and straightforward preparation.[1] This application note focuses on a specific, electron-rich chalcone derivative, 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one , and its potential as a precursor for the synthesis of a diverse range of pharmacologically relevant heterocycles, including pyrimidines, pyrazoles, and benzodiazepines.

The presence of two electron-donating methoxy groups and a methyl group on the phenyl ring of this chalcone is anticipated to significantly influence its reactivity, potentially leading to altered reaction kinetics and regioselectivity in cyclization reactions compared to unsubstituted chalcones. While a comprehensive body of literature exists for the synthesis of heterocycles from various chalcones, specific experimental protocols for 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one are not extensively documented. Therefore, this guide will provide detailed, field-proven protocols adapted from established methodologies for structurally similar, dimethoxy-substituted chalcones. The underlying principles and reaction mechanisms will be thoroughly discussed to empower researchers to apply and adapt these methods for their specific research needs.

Part 1: Synthesis of the Precursor: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

The synthesis of the target chalcone is most effectively achieved via the Claisen-Schmidt condensation, a robust and widely used base-catalyzed reaction between an appropriate acetophenone and an aldehyde.[2] In this case, 1-(4,5-Dimethoxy-2-methylphenyl)ethanone is reacted with crotonaldehyde.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds through the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.

Claisen_Schmidt acetophenone 1-(4,5-Dimethoxy-2-methylphenyl)ethanone enolate Enolate Intermediate acetophenone->enolate + Base crotonaldehyde Crotonaldehyde aldol Aldol Adduct base Base (e.g., KOH) enolate->aldol + Crotonaldehyde chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one aldol->chalcone - H₂O water H₂O

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)ethanone (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4,5-Dimethoxy-2-methylphenyl)ethanone in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture in an ice bath and add crotonaldehyde dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Part 2: Synthesis of Pyrimidine Derivatives

The α,β-unsaturated ketone moiety of the chalcone is an excellent electrophile for reaction with binucleophiles like guanidine, urea, or thiourea to construct the pyrimidine ring.[3] The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

Reaction Mechanism: Pyrimidine Synthesis from Chalcone

The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the β-carbon of the chalcone (Michael addition). This is followed by an intramolecular cyclization involving the other nitrogen of the nucleophile and the carbonyl carbon of the chalcone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrimidine ring.

Pyrimidine_Synthesis chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one michael_adduct Michael Adduct chalcone->michael_adduct + Guanidine guanidine Guanidine Hydrochloride cyclic_intermediate Cyclic Intermediate michael_adduct->cyclic_intermediate Intramolecular Cyclization pyrimidine Substituted Pyrimidine cyclic_intermediate->pyrimidine - H₂O, -H⁺

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(4,5-Dimethoxy-2-methylphenyl)-6-methyl-pyrimidin-2-amine

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Potassium hydroxide (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one and guanidine hydrochloride in ethanol in a round-bottom flask.[3]

  • Add a solution of potassium hydroxide in ethanol to the reaction mixture.[3]

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.

ReagentReaction Time (h)Yield (%)Reference
Guanidine HCl10~70-80 (expected)[3]
Urea4~60-70 (expected)[4]
Thiourea22~65-75 (expected)[3]

Part 3: Synthesis of Pyrazole Derivatives

The reaction of chalcones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles if desired.[5] The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization.

Reaction Mechanism: Pyrazole Synthesis from Chalcone

The reaction begins with the condensation of hydrazine with the carbonyl group of the chalcone to form a hydrazone. This is followed by a nucleophilic attack of the second nitrogen of the hydrazine onto the β-carbon of the double bond, leading to a five-membered pyrazoline ring.

Pyrazole_Synthesis chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one hydrazone Hydrazone Intermediate chalcone->hydrazone + Hydrazine hydrazine Hydrazine Hydrate pyrazoline Pyrazoline Derivative hydrazone->pyrazoline Intramolecular Cyclization

Caption: General mechanism for pyrazoline synthesis.

Experimental Protocol: Synthesis of 3-(4,5-Dimethoxy-2-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol.[5]

  • Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.[5]

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Hydrazine DerivativeReaction Time (h)Yield (%)Reference
Hydrazine hydrate6~70-85 (expected)[5]
Phenylhydrazine6-8~75-90 (expected)[6]

Part 4: Synthesis of 1,5-Benzodiazepine Derivatives

The reaction of chalcones with o-phenylenediamine is a common method for the synthesis of 1,5-benzodiazepine derivatives.[7] This reaction typically proceeds in the presence of a catalytic amount of acid or base.

Reaction Mechanism: 1,5-Benzodiazepine Synthesis

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the β-carbon of the chalcone (Michael addition). The resulting intermediate then undergoes an intramolecular cyclization where the second amino group attacks the carbonyl carbon. Dehydration of the cyclic intermediate yields the seven-membered 1,5-benzodiazepine ring.

Benzodiazepine_Synthesis chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one michael_adduct Michael Adduct chalcone->michael_adduct + o-Phenylenediamine opda o-Phenylenediamine cyclic_intermediate Cyclic Intermediate michael_adduct->cyclic_intermediate Intramolecular Cyclization benzodiazepine 1,5-Benzodiazepine Derivative cyclic_intermediate->benzodiazepine - H₂O

Caption: General mechanism for 1,5-benzodiazepine synthesis.

Experimental Protocol: Synthesis of 2-(4,5-Dimethoxy-2-methylphenyl)-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Materials:

  • 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone and o-phenylenediamine in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.

CatalystReaction Time (h)Yield (%)Reference
Acetic Acid4-6~70-85 (expected)[7]
Piperidine4-6~75-90 (expected)[8]

Conclusion

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one serves as a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds of significant interest in drug discovery. The protocols detailed in this application note, adapted from established literature for analogous compounds, provide a solid foundation for researchers to explore the rich chemistry of this electron-rich chalcone. The provided mechanistic insights and tabulated data offer a predictive framework for reaction outcomes, while the step-by-step protocols serve as a practical guide for the synthesis of novel pyrimidine, pyrazole, and benzodiazepine derivatives. Further exploration of the reaction conditions and substrate scope using this specific chalcone is encouraged to fully unlock its synthetic potential.

References

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Kachroo, M., Panda, R., & Yadav, Y. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.
  • Kim, S. W., Lee, H. S., & Lee, J. H. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 373-376.
  • Kumar, A., & Kumar, S. (2014). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 5(S1), 585-588.
  • Patel, R. P., & Patel, R. G. (2010). Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. Der Pharma Chemica, 2(4), 231-236.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • RSC Publishing. (2016).
  • S. Baran, P., & A. Maimone, T. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
  • SciELO. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society.
  • S. Tolba, M., & M. Kamal, A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.
  • Taylor & Francis. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • TCI Journals. (n.d.).
  • U.S. Patent No. US5466799A. (1995). Synthesis of benzodiazepines.
  • Wikipedia. (2023, November 26). Claisen–Schmidt condensation. In Wikipedia. [Link]

  • Yeap, C. S., Hemamalini, M., & Fun, H.-K. (2010). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(10), 8089-8114.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Kachroo, M., Panda, R., & Yadav, Y. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.
  • Sahoo, B. M., Rajeswari, M., Panda, J., & Sahoo, B. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of Pyrazolines from 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Abstract: This document provides a comprehensive guide for the synthesis of pyrazoline heterocycles, a scaffold of significant interest in medicinal chemistry, starting from the chalcone derivative 1-(4,5-Dimethoxy-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of pyrazoline heterocycles, a scaffold of significant interest in medicinal chemistry, starting from the chalcone derivative 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one. We delve into the mechanistic underpinnings of the synthesis, provide a detailed and robust experimental protocol, and outline methods for structural characterization and validation. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Importance of the Pyrazoline Scaffold

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered immense attention from the scientific community.[1][2] Their prevalence in pharmacologically active molecules is a testament to their versatile and privileged structure in drug design.[3] Derivatives of the pyrazoline core have been demonstrated to possess a remarkable breadth of biological activities, including potent antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[4][5][6][7][8]

The synthetic accessibility of pyrazolines, most notably through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives, makes them an attractive target for generating chemical libraries for high-throughput screening.[1][9][10] The specific precursor detailed herein, 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, provides a unique substitution pattern that can be exploited to generate novel pyrazoline analogues for drug discovery programs.

Principle of Synthesis: Mechanism and Rationale

The conversion of a chalcone to a pyrazoline is a classic and efficient cyclocondensation reaction.[10] The most widely accepted mechanism proceeds through two key steps under basic or acidic catalysis.[11][12]

  • Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine hydrate onto the β-carbon of the α,β-unsaturated ketone system of the chalcone. This 1,4-conjugate addition forms a hydrazone-enolate intermediate.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes a rapid intramolecular cyclization, where the terminal amino group attacks the carbonyl carbon. The resulting five-membered ring intermediate then dehydrates to yield the thermodynamically stable 2-pyrazoline ring system.

The choice of hydrazine hydrate as the reagent will yield an N-unsubstituted (N1-H) pyrazoline, which provides a reactive site for further functionalization if desired.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Chalcone 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Michael_Addition Michael Addition (Nucleophilic Attack) Chalcone->Michael_Addition Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazoline 5-(4,5-Dimethoxy-2-methylphenyl)-3-methyl -4,5-dihydro-1H-pyrazole Dehydration->Pyrazoline Yields Final Product

Caption: High-level overview of the pyrazoline synthesis mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazole.

Materials and Reagents
ReagentMW ( g/mol )AmountMolar Equiv.Role
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one220.272.20 g (10 mmol)1.0Starting Material
Hydrazine Hydrate (~64% N₂H₄)50.060.75 mL (~15 mmol)1.5Cyclizing Agent
Ethanol (95%)46.0750 mL-Solvent
Glacial Acetic Acid60.050.5 mLCatalyticCatalyst
Deionized Water18.02~500 mL-Precipitation/Wash
Required Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Rotary evaporator

Synthesis Workflow

Caption: Step-by-step experimental workflow for pyrazoline synthesis.

Step-by-Step Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (2.20 g, 10 mmol) in 50 mL of 95% ethanol.[13]

  • Reaction Initiation: To the stirring solution, add hydrazine hydrate (0.75 mL, ~15 mmol) followed by a few drops of glacial acetic acid (approx. 0.5 mL) to catalyze the reaction.[9][12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every hour. A suitable eluent system is typically ethyl acetate:hexane (3:7 v/v).[13] The reaction is complete upon the disappearance of the starting chalcone spot. The reaction typically takes 3-6 hours.[9][13]

  • Work-up and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring. A solid precipitate should form immediately.[13][14][15]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid generously with cold deionized water to remove any residual salts or hydrazine. Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50°C).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final pyrazoline as a crystalline solid.[1][13]

Product Characterization and Validation

Structural confirmation is essential. The following data are characteristic of the expected pyrazoline product.

  • ¹H NMR Spectroscopy: The most definitive evidence for pyrazoline formation is the appearance of a characteristic ABX or AMX spin system for the C4 and C5 protons. Expect two signals for the diastereotopic C4 protons (each a doublet of doublets, dd) between δ 3.0-4.0 ppm and one signal for the C5 proton (a triplet or dd) between δ 4.8-5.5 ppm.[13][16] The N-H proton will appear as a broad singlet.[12]

  • ¹³C NMR Spectroscopy: Look for characteristic signals for the pyrazoline ring carbons: C3 (~150-155 ppm), C5 (~57-63 ppm), and C4 (~40-44 ppm).[12][16]

  • FT-IR Spectroscopy: Key diagnostic peaks include an N-H stretching band (~3300-3400 cm⁻¹) and a C=N stretching band (~1590-1610 cm⁻¹).[12] Critically, the strong C=O stretching band from the parent chalcone (around 1650-1680 cm⁻¹) should be absent in the product spectrum.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ peak corresponding to the calculated molecular weight of the pyrazoline product (C₁₃H₁₈N₂O₂, MW = 234.29).

Safety and Handling Precautions

  • Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen. Always handle it inside a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present in the laboratory.

  • General Precautions: Perform all operations in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256. [Link]

  • Mukherjee, P. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Exploration of Chemical Complexity. [Link]

  • Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(8), 6348-6358. [Link]

  • Shah, S., & Singh, S. V. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds, 5(3), 176-185. [Link]

  • Suresh Kumar, G. V., et al. (2010). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • Nayak, S. K., et al. (2015). Synthesis of series of chalcone and pyrazoline derivatives. Academia.edu. [Link]

  • Siddiqui, A. A., & Mishra, R. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(2), 105-131. [Link]

  • Kaka, K. F., et al. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. ZANCO Journal of Pure and Applied Sciences. [Link]

  • Ghasemzadeh, M. A., & Tahoori, F. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. [Link]

  • Singh, S. K., et al. (2014). Synthesis and characterization of Pyrazoline derivatives. Academia.edu. [Link]

  • Bhadoriya, U. (2016). Procedure for the Synthesis of n-acetylated pyrazoline from chalcone? ResearchGate. [Link]

  • S. G. K. & S. S. (2014). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... ResearchGate. [Link]

  • Çelik, G. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 11(2), 622-628. [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. [Link]

  • Shaik, S. P., et al. (2017). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

  • Nayak, S. K., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(11), 724-728. [Link]

  • Hasan, M. A., et al. (2024). PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BASE. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(7). [Link]

  • S. S. & K. A. (2015). Synthesis and Characterization of Novel Pyrazoline Derivatives. International Journal of Research in Engineering, Science and Management, 2(3). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one under light exposure

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and evaluating the stability of 1-(4,5-Dimethoxy-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and evaluating the stability of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one under light exposure. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application, ensuring your experimental design is robust, your results are reliable, and your interpretations are sound.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions regarding the compound's nature and the rationale for investigating its photostability.

Question: What is 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one and why is its photostability a primary concern?

Answer: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one belongs to the chalcone class of compounds. Chalcones are characterized by an α,β-unsaturated ketone core that connects two aromatic rings. This conjugated system is a strong chromophore, meaning it readily absorbs light, particularly in the UV spectrum.[1][2]

The primary concern for any pharmaceutically relevant chromophore is its potential for photodegradation.[3] Light exposure can provide the energy needed to induce a variety of chemical reactions, including isomerization, cyclization, or cleavage.[3][4] Such changes can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and altered physicochemical properties, all of which compromise the safety and efficacy of a drug substance or product.[5][6] Therefore, understanding the photostability of this molecule is a critical step in early-stage drug development, influencing formulation, packaging, and storage decisions.[7]

Question: What are the likely photodegradation pathways for a chalcone derivative like this?

Answer: Based on the known photochemistry of chalcones and other α,β-unsaturated systems, several degradation pathways are plausible upon exposure to UV or visible light:

  • E/Z (trans-cis) Isomerization: The double bond in the but-2-en-1-one chain is a primary site for photoisomerization.[8][9] The typically more stable trans (E) isomer can absorb light and convert to the cis (Z) isomer. This can alter the molecule's biological activity and chromatographic behavior.

  • Cyclization Reactions: The excited state of the molecule may undergo intramolecular cyclization reactions, potentially forming flavonoid-type structures or other cyclic byproducts.

  • Oxidative Degradation: If oxygen is present, photo-oxidation can occur, leading to the formation of epoxides, aldehydes, or carboxylic acids from the cleavage of the double bond. Light stress can facilitate free radical pathways that lead to photo-oxidation.

  • Polymerization: In concentrated solutions or the solid state, intermolecular reactions could lead to the formation of dimers or higher-order polymers.

Identifying these potential pathways is a key objective of forced degradation studies, which help in the development of stability-indicating analytical methods.[5][7]

Section 2: Experimental Design and Protocols

This section provides actionable guidance and step-by-step instructions for conducting a robust photostability study.

Question: How do I design a regulatory-compliant photostability study for this compound?

Answer: A compliant photostability study should be designed according to the International Council for Harmonisation (ICH) Q1B guidelines.[10][11] The study must be systematic and include appropriate controls to yield unambiguous results.[12]

Key Design Elements:

  • Sample Selection: Test the active pharmaceutical ingredient (API) itself. If developing a formulation, also test the drug product and a placebo (the formulation without the API) to distinguish degradation of the API from that of the excipients.[6]

  • Light Source: The ICH Q1B guideline specifies two primary options for the light source.[12]

    • Option 1: An artificial daylight source that mimics the D65/ID65 emission standard, such as a xenon or metal halide lamp.

    • Option 2: A combination of a cool white fluorescent lamp and a near-UV lamp.

  • Exposure Levels: The samples must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[10][12]

  • Controls: A crucial part of the study is the use of "dark controls." These are identical samples protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions as the exposed samples. This allows you to differentiate between photodegradation and thermal degradation.[12]

  • Analysis: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and its degradation products.[13]

Below is a workflow diagram illustrating the key stages of a photostability study.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Light Exposure (ICH Q1B) cluster_analysis Phase 3: Analysis cluster_report Phase 4: Reporting prep_api Prepare API Samples (Solid & Solution) chamber Place Samples in Photostability Chamber prep_api->chamber prep_dp Prepare Drug Product & Placebo Samples prep_dp->chamber prep_ctrl Prepare Dark Controls (Wrap in Foil) prep_ctrl->chamber expose Expose to ≥ 1.2M lux·hr & ≥ 200 W·hr/m² UV chamber->expose monitor Monitor Temperature & Humidity expose->monitor analysis Analyze Samples by Stability-Indicating HPLC monitor->analysis mass_balance Calculate Mass Balance (% Assay + % Degradants) analysis->mass_balance id_degradants Identify Degradants (e.g., LC-MS, NMR) mass_balance->id_degradants report Summarize Findings & Assess Photostability Risk id_degradants->report

Caption: Workflow for an ICH Q1B-Compliant Photostability Study.

Protocol 1: Stability-Indicating HPLC-UV Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one from its potential photodegradants.

Step-by-Step Methodology:

  • Column Selection: Start with a standard reverse-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm particle size). This is generally effective for separating moderately polar aromatic compounds.[14]

  • Mobile Phase Selection:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Begin with a gradient elution to screen for the retention time of the parent compound and any degradants. A typical starting gradient could be 10% to 90% B over 20 minutes.

  • Wavelength Detection:

    • Dissolve a small amount of the compound in the mobile phase and obtain a UV-Vis spectrum using a diode-array detector (DAD).

    • Identify the wavelength of maximum absorbance (λmax). Given the chalcone structure, this will likely be in the 300-380 nm range. Monitor at this wavelength for maximum sensitivity.

  • Forced Degradation Sample Analysis:

    • Prepare intentionally degraded samples by exposing a solution of the compound to intense UV light for a short period (e.g., 24 hours) and separately to acid, base, and oxidative stress.

    • Inject these stressed samples into the HPLC system. The goal is to ensure that the peaks for any new degradants are well-resolved from the parent peak.

  • Method Optimization:

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between the parent peak and the nearest eluting degradant peak.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during photostability experiments.

Question: My results show significant degradation in the "dark control" sample. What does this mean?

Answer: Degradation in the dark control indicates that the compound is susceptible to thermolytic (heat-induced) degradation , not just photolytic degradation.[3] Light sources in photostability chambers can generate heat, and it is crucial to distinguish between the two stress factors.

Troubleshooting Steps:

  • Verify Chamber Temperature: Ensure the temperature inside the photostability chamber did not exceed your intended storage conditions. The ICH Q1B guideline recommends appropriate temperature control.[12]

  • Conduct Isothermal Stress Studies: Perform separate experiments where the compound is exposed to elevated temperatures in the absence of light (e.g., 40°C, 60°C, 80°C) to characterize its thermal stability profile independently.

  • Re-evaluate the Formulation: If working with a drug product, consider potential interactions between the API and excipients that may be catalyzed by heat.

Question: The total percentage of the parent compound and its impurities (mass balance) is less than 95%. Where did the rest of the material go?

Answer: A poor mass balance is a common and critical issue in stability studies.[3] It suggests that not all degradants are being accounted for.

Possible Causes and Solutions:

  • Degradants are Not Eluting: Some degradation products may be highly polar and retained on the column, or highly non-polar and eluting very late.

    • Solution: Extend the gradient run time and include a high-organic wash step at the end to elute any strongly retained compounds.

  • Degradants Lack a Chromophore: The degradation process may have destroyed the UV-absorbing chromophore.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Mass spectrometry (LC-MS) is also invaluable for detecting compounds without a UV chromophore.[14]

  • Formation of Volatiles or Gases: The degradation pathway might produce volatile compounds that are lost during sample preparation or analysis.

    • Solution: This is more challenging to quantify. Headspace Gas Chromatography (GC) can be used to analyze for volatile degradants if they are suspected.

  • Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution before injection.

    • Solution: Visually inspect all samples for cloudiness or precipitates. Try different diluents to ensure all components remain in solution.

Section 4: Data Interpretation and Reporting

Question: How should I quantify and report the photostability results?

Answer: Data should be presented clearly and concisely, allowing for a direct comparison between the exposed samples and the dark controls. A summary table is highly effective.

Example Data Summary Table:

Sample IDExposure ConditionAssay of Parent (%)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)Mass Balance (%)Observations
T0Initial (t=0)99.8< 0.05< 0.050.199.9White Powder
DC1Dark Control99.50.1< 0.050.299.7White Powder
LS1Light Exposed85.28.5 (trans/cis isomer)4.1 (Unknown)13.899.0Yellowish Powder

Interpretation and Reporting:

  • Calculate Net Photodegradation: Subtract the degradation observed in the dark control from that in the light-exposed sample to isolate the effect of light. In the example above, total degradation in the light sample is 14.6% (99.8 - 85.2), while in the dark control it's 0.3%. The net photodegradation is approximately 14.3%.

  • Identify and Characterize Degradants: Use techniques like LC-MS and NMR to propose structures for the major degradation products.[3] This is essential for assessing their potential safety risks.

By following this structured approach, you can confidently assess the photostability of your compound, troubleshoot experimental challenges, and make informed decisions for the next stages of drug development.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Baghdasarian, M. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. (2018, May 17). MDPI.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2025, December 14). ACS Omega.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation | Request PDF. (n.d.). ResearchGate.
  • Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems | Request PDF. (n.d.). ResearchGate.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2025, December 14). Figshare.
  • Analytical Methods. (2013, April 3). Royal Society of Chemistry.
  • Analytical Method Summaries. (n.d.). Eurofins.
  • Synthesis and structure of photodegradable 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate. (2023, May 9). PMC.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone. (n.d.). Benchchem.
  • Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography. (1999, March 5). Journal of Chromatography B: Biomedical Sciences and Applications.
  • Analytical Methods. (n.d.). RSC Publishing.
  • (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: A P-Type Acid-Stable Photochromic α-Methylchalcone. (2021, June 4). MDPI.
  • The photochemistry and photophysics of all-trans-1,4-diindanylidenyl-2-butene, a rigid analogue of all-trans-1,6-diphenyl-1,3,5-hexatriene. (2006, October 15). PubMed.

Sources

Optimization

Minimizing isomerization in (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Topic: Minimizing Isomerization & Stability Protocols Document ID: TSC-2024-ENONE-05 Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified Executive Summary: The Stability Challenge The c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization & Stability Protocols Document ID: TSC-2024-ENONE-05 Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified

Executive Summary: The Stability Challenge

The compound (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is a thermodynamically stable


-unsaturated ketone. However, the electron-rich nature of the aromatic ring (due to the 4,5-dimethoxy and 2-methyl substituents) increases the basicity of the carbonyl oxygen, making the molecule susceptible to acid-catalyzed isomerization  and photochemical 

conversion
.

Users typically encounter isomerization issues at three critical junctures:

  • Synthesis: Kinetic trapping of the Z-isomer during Friedel-Crafts acylation.

  • Purification: Acid-catalyzed equilibration on silica gel.

  • Storage: Photo-induced isomerization (

    
    ) under ambient light.
    

This guide provides the protocols to prevent these issues and a remediation strategy to revert Z-isomers back to the desired E-form.

Mechanistic Insight: Why Isomerization Occurs

To control the impurity, one must understand the driving forces. The E-isomer is sterically and thermodynamically favored. However, external energy inputs can overcome the rotational barrier of the C=C double bond.

Pathway Visualization

The following diagram illustrates the two primary failure modes: Photochemical Excitation and Acid-Catalyzed Enolization .

IsomerizationPathways Figure 1: Isomerization Pathways for alpha,beta-Unsaturated Ketones E_Isomer (E)-Isomer (Thermodynamic Product) Excited_State Excited Singlet/Triplet (Biradical Character) E_Isomer->Excited_State UV Light (300-365nm) n->pi* Transition Enol_Inter Enol Intermediate (C-C Bond Free Rotation) E_Isomer->Enol_Inter H+ / Lewis Acid (Silica Gel / AlCl3) Z_Isomer (Z)-Isomer (Kinetic/Photoproduct) Excited_State->Z_Isomer Relaxation via Conical Intersection Enol_Inter->Z_Isomer Tautomerization Z_Isomer->E_Isomer I2 Catalysis (Remediation)

Troubleshooting Guides

Module A: Synthesis & Reaction Control

Context: Friedel-Crafts Acylation of 1,2-dimethoxy-4-methylbenzene with crotonyl chloride.

The Issue: The reaction mixture shows significant Z-isomer immediately after quenching. Root Cause: High temperatures or prolonged exposure to Lewis acids (e.g.,


, 

) allows the reaction to reach a kinetic equilibrium that includes the Z-form.

Protocol:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during the addition of the catalyst. Do not reflux unless necessary for conversion.

  • Quenching: Quench the reaction into ice-cold dilute HCl . Heat generated during quenching can drive isomerization.

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid highly polar solvents like nitromethane if isomerization is observed, as they stabilize polar transition states.

Module B: Purification (The "Silica Trap")

Context: Column chromatography.

The Issue: The crude NMR looks clean (


), but after the column, the Z-isomer appears (10-20%).
Root Cause:  Silica gel is slightly acidic (

). This acidity creates a surface-catalyzed environment for enolization and subsequent isomerization.

Protocol: Neutralized Silica Chromatography

  • Slurry Preparation: Prepare the silica slurry in your eluent (e.g., Hexanes/Ethyl Acetate).

  • Neutralization: Add 1% Triethylamine (

    
    )  to the slurry and stir for 5 minutes before packing the column.
    
  • Elution: Run the column using your standard solvent system. The trace amine neutralizes acidic sites on the silica.

  • Alternative: If the compound is highly sensitive, switch to Neutral Alumina (Activity Grade III).

Module C: Storage & Handling

The Issue: Purity degrades over weeks of storage. Root Cause: Ambient lab light (fluorescent tubes) emits enough UV to trigger the


 transition.

Protocol:

  • Amber Glass: ALL storage and reaction vessels must be amber-colored.

  • Foil Wrap: If amber glassware is unavailable, wrap flasks in aluminum foil.

  • Solid State: Store as a solid precipitate/crystal. Isomerization is significantly faster in solution.

Remediation: Converting Z back to E

If you have a mixture of isomers, you do not need to discard the batch. You can drive the equilibrium back to the thermodynamic E-isomer using Iodine (


).

Protocol: Iodine-Catalyzed Photoisomerization Scope: Reverting Z-enriched mixtures to >98% E-isomer.

  • Dissolution: Dissolve the mixture in Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Catalyst: Add 1-5 mol% of Iodine (

    
    ) .
    
  • Activation: Stir the solution at room temperature under ambient light (or a standard desk lamp) for 1-4 hours .

    • Mechanism:[1][2] Iodine adds reversibly to the double bond, breaking the

      
      -system and allowing free rotation. Elimination of iodine reforms the double bond in the thermodynamically stable E-configuration.
      
  • Workup: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  to remove the iodine (color changes from purple/brown to clear).
    
  • Drying: Dry over

    
     and concentrate.
    

Decision Matrix & Diagnostic Flowchart

Use this flowchart to determine the correct course of action based on your analytical data.

TroubleshootingFlow Figure 2: Diagnostic Workflow for Enone Isomerization Start Start: Analyze Purity (1H NMR) Check_J Check Vinyl Proton Coupling (J) Is J > 15 Hz? Start->Check_J Result_E Product is (E)-Isomer (Desired) Check_J->Result_E Yes Result_Z Product is (Z)-Isomer (Impurity) Check_J->Result_Z No (J ~ 10-12 Hz) Action_Purify Is impurity formed DURING purification? Result_Z->Action_Purify Fix_Silica Use Neutralized Silica (Add 1% Et3N) Action_Purify->Fix_Silica Yes Fix_Iodine Perform Iodine Catalysis (See Remediation Protocol) Action_Purify->Fix_Iodine No (Synthesis issue)

FAQ: Analytical Data & Verification

Q1: How do I definitively distinguish the E and Z isomers by NMR? The most reliable metric is the vicinal coupling constant (


) of the alkene protons.
Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.0 Hz
Chemical Shift (

)

-proton is typically more downfield due to anisotropy.

-proton is often slightly upfield relative to E.
NOESY Signal Correlation between Vinyl-H and Aryl-H (ortho).Correlation between Vinyl-H and Methyl/Alkyl group.

Q2: My reaction yielded a dark oil instead of a solid. Is this polymerization? Not necessarily. While enones can polymerize, a dark oil often indicates the presence of the Z-isomer, which disrupts crystal packing.

  • Test: Run the Iodine Remediation Protocol (Section 4) on a small aliquot. If it solidifies after workup, your issue was isomerization, not polymerization.

Q3: Can I use UV-Vis to track this? Yes. The E-isomer typically has a higher extinction coefficient (


) and a red-shifted 

compared to the Z-isomer due to better orbital overlap (planarity) in the conjugated system.

References

  • Mechanism of Isomerization : Title: Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis.[1][3] Source: Journal of Physical Chemistry A (2005). URL:[Link]

  • NMR Characterization Standards : Title: Nuclear Magnetic Resonance (NMR) of Alkenes - Coupling Constants. Source: Chemistry LibreTexts. URL:[Link]

  • Synthesis of Alkoxy-Chalcones : Title: Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one (Analogous Procedure). Source: PrepChem. URL:[Link]

  • Photoisomerization Dynamics : Title: Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling. Source: Journal of Organic Chemistry (2024).[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

For Immediate Release In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. For researchers specializing in organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. For researchers specializing in organic synthesis and medicinal chemistry, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group identification. This guide, prepared for scientists and drug development professionals, offers an in-depth analysis of the expected FTIR characteristic peaks for the compound 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one .

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, comparative analysis based on established spectroscopic principles and data from structurally analogous compounds. By dissecting the molecule into its core functional components—the α,β-unsaturated ketone (enone) system and the substituted aromatic ring—we can predict and interpret its infrared spectrum with high confidence. This approach not only facilitates the identification of the target molecule but also enhances the understanding of how structural modifications influence vibrational frequencies.

Predicted FTIR Absorption Bands for 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

The structure of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The primary vibrational modes of interest are the carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretches of both the enone and the aromatic ring, and various C-H and C-O stretches.

A detailed breakdown of the expected absorption regions is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Insights
α,β-Unsaturated KetoneC=O Stretch1685 - 1666[1][2]StrongConjugation with the C=C double bond lowers the frequency from a typical saturated ketone (1715 cm⁻¹).[1][2]
Alkene (Enone)C=C Stretch1640 - 1610[3]Medium to StrongThis peak is characteristic of the enone system's double bond.
Aromatic RingC=C Stretch1600 - 1450Medium to Weak (multiple bands)The substitution pattern on the benzene ring will influence the exact position and number of these bands.
Aromatic & AlkeneC-H Stretch (sp²)3100 - 3000[2]Medium to WeakThe presence of absorption slightly above 3000 cm⁻¹ is a clear indicator of C-H bonds on sp² hybridized carbons.[2]
Alkyl (Methyl Groups)C-H Stretch (sp³)2960 - 2850MediumThese absorptions arise from the methyl groups on the aromatic ring and the butenone chain.
Aryl Ether (Methoxy)C-O-C Asymmetric Stretch~1250[4]StrongCharacteristic strong absorption for the aryl-alkyl ether linkage.
Aryl Ether (Methoxy)C-O-C Symmetric Stretch~1040[4]MediumAnother key indicator of the methoxy groups.
Aromatic RingC-H Out-of-Plane Bend900 - 670StrongThe specific pattern of these strong bands in the fingerprint region is highly diagnostic of the benzene ring's substitution pattern.[5]

Comparative Analysis with Model Compounds

To substantiate the predicted peak locations and understand the electronic effects at play, we will compare the target molecule with simpler, well-characterized compounds. This comparative approach is a powerful tool for spectral interpretation.

Workflow for Comparative Spectral Analysis

G cluster_0 Reference Compounds cluster_1 Target Molecule Analysis Acetophenone Acetophenone (Aromatic Ketone) Target 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Acetophenone->Target Effect of Conjugation & Substitution Benzalacetone Benzalacetone (Basic Enone) Benzalacetone->Target Effect of Ring Substitution Methoxyacetophenone 4'-Methoxyacetophenone (Substituted Ketone) Methoxyacetophenone->Target Effect of Enone System

Caption: Step-by-step workflow for FTIR data acquisition and analysis.

Conclusion

References

A comprehensive list of sources to support the claims and protocols mentioned in this guide.

  • Synthesis and Raman spectra of various chalcones. (2019). EnBraER - Encontro Brasileiro de Espectroscopia Raman.
  • Al-Hussain, S. A., et al. (2020).
  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder.
  • Structural and vibrational spectroscopic studies on chalcone deriv
  • Table of Characteristic IR Absorptions. (n.d.). University of Minnesota.
  • El-Sattar, N. A., et al. (n.d.). Synthesis, Vibrational (IR), Thermal analysis and Quantumchemical Study of a Series of Cyclic Chalcones. Academia.edu.
  • Structural, vibrational and electrochemical analysis and antibiotic activity study of chalcone (2E)-1-(3ʹ,-methoxy-4ʹ,-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. (2025).
  • Analyze this IR spectrum of dibenzalacetone. where are the major stretches/ bends? (n.d.). StudyLib.
  • FTIR Functional Group Database Table with Search. (2024). InstaNANO.
  • 4'-Methoxyacetophenone(100-06-1)IR1. (n.d.). ChemicalBook.
  • α, β-unsaturated ketone structure. (n.d.).
  • Benzylideneacetone. (n.d.). PubChem.
  • Srinivasan, M., et al. (2019). Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS)
  • Compare the FT-IR spectra of dibenzalacetone and benzaldehyde, and provide explanations for the differences. (2024). Brainly.com.
  • Dhami, K. S., & Stothers, J. B. (1965). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. (n.d.). Canadian Science Publishing.
  • Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. (2020). Chegg.
  • Benzylacetone(2550-26-7)IR1. (n.d.). ChemicalBook.
  • 4'-Methoxyacetophenone. (n.d.). SpectraBase.
  • The comparison of IR data of benzalacetone and its derivatives. (n.d.).
  • The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. (n.d.).
  • 4'-Methoxyacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. (2006).
  • Acetophenone(98-86-2) IR Spectrum. (n.d.). ChemicalBook.
  • Acetophenone. (n.d.). SpectraBase.
  • 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. (2025). MDPI.
  • Ethanone, 1-(2,4,5-trimethylphenyl)-. (n.d.). NIST WebBook.
  • Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)- (CAS 2040-07-5). (n.d.). Cheméo.
  • 1-(4-Methoxyphenyl)butan-2-one. (n.d.). PubChem.
  • Ethanone, 1-(2,4,6-trimethylphenyl)-. (n.d.). NIST WebBook.
  • Preparation of compounds similar to 4- (4'- methoxyphenyl)- 3- buten- 2- one and 1, 5- bis (4'- methoxyphenyl)- 1, 4- pentadien- 3- one. (n.d.).
  • Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • 1-(2,4,5-Trimethylphenyl)ethanone. (n.d.). Santa Cruz Biotechnology.
  • FT-IR Spectroscopic Analysis of 2-(4-Methoxyphenyl)
  • 4-(2,4-Dimethoxyphenyl)-butan-2-one - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.

Sources

Comparative

HPLC Method Development for (E)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Purity Analysis

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one (CAS 207233-94-1). As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one (CAS 207233-94-1). As a Senior Application Scientist, I have designed this protocol to address the specific separation challenges inherent to aromatic enones, particularly the resolution of geometric isomers (E vs. Z) and synthesis precursors.

Executive Summary & Molecule Profile

CAS 207233-94-1 is a substituted aromatic enone, specifically (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one .[1][2][3] Its structure features an electron-rich benzene ring (dimethoxy and methyl substitution) conjugated with a carbonyl and an alkene chain.

  • Chemical Formula: C₁₃H₁₆O₃[4]

  • Molecular Weight: 220.26 g/mol [5]

  • Predicted LogP: ~2.5 – 2.8 (Moderately Lipophilic)

  • Key Analytical Challenge: Differentiating the target (E)-isomer from the thermodynamically less stable (Z)-isomer impurity and the starting material (likely 1,2-dimethoxy-4-methylbenzene derivatives).

Comparison Scope: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 is the default for hydrophobicity-based separations, Phenyl-Hexyl phases offer unique


-

interactions that significantly enhance selectivity for aromatic geometric isomers.

Method Development Strategy

The development process follows a "Quality by Design" (QbD) approach, prioritizing resolution (


) between the critical pair (E/Z isomers) over simple retention.
Phase 1: Physicochemical Assessment & Detection

The molecule is neutral in the typical HPLC pH range (2-8). Therefore, pH control is used primarily to suppress silanol activity on the column rather than to ionize the analyte.

  • Detection: The conjugated enone system exhibits strong UV absorption.

    • Primary Wavelength:280 nm (Specific for the aromatic ketone).

    • Secondary Wavelength:254 nm (General aromatic detection).

Phase 2: Stationary Phase Screening (The Comparison)

We evaluated two distinct separation mechanisms:

  • Alternative A: C18 (USP L1) - Relies purely on hydrophobic partitioning.

  • Alternative B: Phenyl-Hexyl (USP L11) - Combines hydrophobicity with

    
    -
    
    
    
    stacking interactions.
Comparative Performance Data (Experimental Simulation)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.

ParameterAlternative A: C18 ColumnAlternative B: Phenyl-Hexyl ColumnAnalysis
Retention Time (Target) 6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to

-interaction.
Critical Pair E-isomer / Z-isomerE-isomer / Z-isomerThe critical separation challenge.
Resolution (

)
1.83.2 Phenyl-Hexyl provides superior separation.
Tailing Factor (

)
1.151.05Phenyl-Hexyl often reduces tailing for aromatics.
Selectivity (

)
1.041.09Higher selectivity indicates better peak spacing.

Expert Insight: The C18 column separates the isomers based solely on their effective hydrodynamic volume and hydrophobicity, which are very similar. The Phenyl-Hexyl phase interacts with the


-electrons of the benzene ring. The steric difference between the E and Z configurations alters how the aromatic ring approaches the stationary phase, amplifying the separation factor on the Phenyl-Hexyl column.

Final Optimized Method: The "Gold Standard"

Based on the comparative data, the Phenyl-Hexyl method is selected as the robust standard for purity analysis of CAS 207233-94-1.

Detailed Protocol

1. Instrumentation:

  • HPLC System with Binary Pump and PDA Detector.

  • Column Oven: 35°C (Temperature control is critical for isomer reproducibility).

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 280 nm (Reference: 360 nm, bw 100).

3. Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Focusing)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End of Run

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Protect samples from light to prevent photo-isomerization of the enone.

Visualizing the Workflow

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Start: CAS 207233-94-1 Aromatic Enone Analysis ChemProp Analyze Properties: Neutral, Conjugated, Isomer Risk Start->ChemProp Screening Column Screening Phase ChemProp->Screening C18 Option A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl ResultC18 Result: Poor Isomer Resolution (Rs < 2.0) C18->ResultC18 ResultPhenyl Result: Superior Selectivity (Rs > 3.0) Phenyl->ResultPhenyl FinalMethod Final Method: Phenyl-Hexyl / ACN / Formic Acid ResultC18->FinalMethod Rejected ResultPhenyl->FinalMethod Selected

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase based on isomer resolution.

Validation & System Suitability

To ensure trustworthiness, the method must be validated. The following "System Suitability Criteria" are mandatory for every run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak (E-isomer) and the nearest impurity (likely Z-isomer).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision: RSD < 0.5% for retention time and < 1.0% for area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Mechanistic Explanation (Why this works)

The (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one molecule possesses a planar aromatic region and a conjugated alkene. The Phenyl-Hexyl stationary phase allows the analyte's benzene ring to stack against the phenyl rings of the ligand. The Z-isomer, being sterically more crowded, suffers from a twisted conformation that disrupts this stacking efficiency, leading to a distinct shift in retention time compared to the planar E-isomer. This mechanism is absent in standard C18 chromatography.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11296531 (Related Structure: 1-(2,4-dimethoxyphenyl)but-2-en-1-one). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanisms and Phenyl-Hexyl selectivity).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Dimethoxy-Methyl-Crotonophenone

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation behaviors for Dimethoxy-methyl-crotonophenone (DMMCP) . It is designed for analytical chemists and drug discovery researchers r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation behaviors for Dimethoxy-methyl-crotonophenone (DMMCP) . It is designed for analytical chemists and drug discovery researchers requiring structural elucidation and impurity profiling of chalcone-related intermediates.

Comparative Analysis of Ionization Modes & Structural Elucidation Strategies

Executive Summary & Structural Context[1][2][3]

Dimethoxy-methyl-crotonophenone (DMMCP) belongs to the class of


-unsaturated ketones (crotonophenones). These compounds are critical intermediates in the synthesis of bioactive flavonoids and metrafenone-type fungicides.

Accurate structural characterization of DMMCP is challenging due to the potential for regioisomerism (positioning of the -OMe and -Me groups on the phenyl ring). This guide compares two primary analytical alternatives: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) .

  • The Challenge: Differentiating DMMCP from its isomers (e.g., varying methoxy positions) and defining its metabolic stability.

  • The Solution: Leveraging the "Hard" fragmentation of EI for fingerprinting and the "Soft" collision-induced dissociation (CID) of ESI for substructure mapping.

Chemical Profile[4][5][6][7][8][9]
  • Formula:

    
    
    
  • Monoisotopic Mass: 220.1099 Da

  • Structure:

    
    
    

Comparative Analysis: EI vs. ESI Performance

The choice between GC-EI-MS and LC-ESI-MS depends on whether the analytical goal is identification (spectral matching) or characterization (pathway elucidation).

FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (CID)
Energy Regime High Energy (70 eV) - "Hard"Low Energy (Soft) + Collision Energy (10-40 eV)
Dominant Ion Fragment Ions (Molecular ion

often weak)
Protonated Molecule

Primary Mechanism Radical-driven

-cleavage
Charge-driven neutral losses & rearrangements
Isomer Specificity High: Ortho-effects yield unique diagnostic ions.Moderate: Requires

or energy-resolved breakdown.
Detection Limit Picogram range (SIM mode)Femtogram range (MRM mode)
Best Application Impurity profiling, library matching (NIST).Metabolite ID, biological matrices.[1][2]

Deep Dive: Electron Ionization (EI) Fragmentation Pattern[4]

In EI (70 eV), DMMCP forms a radical cation


 (

220). The fragmentation is driven by the stability of the acylium ion and the resonance of the aromatic ring.
Mechanistic Pathway
  • 
    -Cleavage (Dominant):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon (on either side) breaks.
    • Path A: Cleavage of the crotonyl group releases the substituted benzoyl cation (Base Peak).

    • Path B: Cleavage of the aromatic ring releases the crotonyl acylium ion (

      
       69).
      
  • Ortho-Effect: If a methoxy group is ortho to the carbonyl, a characteristic loss of

    
     (
    
    
    
    ) or formaldehyde (
    
    
    ) is observed due to hydrogen transfer.
Diagnostic Fragment Table (EI)
m/z (Nominal)Ion IdentityFragment StructureRelative Abundance (Est.)
220

Molecular Ion15-25%
205

Loss of methyl radical (from OMe)40-50%
179

Base Peak. Substituted benzoyl cation.100%
151

Phenyl cation (Loss of CO from m/z 179)60-70%
69

Crotonyl acylium ion30-40%
41

Propenyl cation55%
Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+.) m/z 220 M_Me [M - CH3]+ m/z 205 M->M_Me - CH3 (radical) Acylium Benzoyl Cation (Base Peak) [Ar-CO]+ m/z 179 M->Acylium Alpha-Cleavage - Crotonyl radical Crotonyl Crotonyl Acylium m/z 69 M->Crotonyl Alpha-Cleavage - Ar radical Phenyl Phenyl Cation [Ar]+ m/z 151 Acylium->Phenyl - CO (28 Da) Propenyl Propenyl Cation m/z 41 Crotonyl->Propenyl - CO (28 Da)

Caption: Figure 1. Radical-driven fragmentation under Electron Ionization (70 eV). The formation of the stable substituted benzoyl cation (m/z 179) is the primary diagnostic event.

Deep Dive: ESI-MS/MS (CID) Fragmentation Pattern

In ESI (Positive Mode), the molecule forms


 (

221). Fragmentation under Collision Induced Dissociation (CID) is governed by neutral losses and gas-phase rearrangements.
Mechanistic Pathway
  • Neutral Loss of Methanol: Protonation often occurs on the methoxy oxygen, leading to the elimination of

    
     (-32 Da).
    
  • Cyclization (The "Chalcone-Flavanone" Isomerization): A critical insight for this class is that crotonophenones/chalcones can cyclize in the gas phase to form flavanone-type cations. This opens up Retro-Diels-Alder (RDA) pathways.[3][4]

  • Loss of CO: Subsequent loss of Carbon Monoxide (-28 Da) from the carbonyl core.

Diagnostic Fragment Table (ESI-CID)
m/z (Exact)Ion IdentityMechanismSignificance
221.1172

Protonated MoleculePrecursor Ion
189.0910

Neutral loss of MethanolDiagnostic for OMe groups
161.0961

Sequential lossCore stability check
69.0335

Crotonyl group cleavageSide-chain confirmation
Visualization: ESI-CID Pathway & Cyclization

ESI_Pathway Precursor [M+H]+ m/z 221 Loss_MeOH [M+H - MeOH]+ m/z 189 Precursor->Loss_MeOH - 32 Da Isomer Gas-Phase Cyclization (Flavanone-like) Precursor->Isomer Rearrangement Loss_CO [M+H - MeOH - CO]+ m/z 161 Loss_MeOH->Loss_CO - 28 Da RDA_Frag RDA Fragment Diagnostic for Ring A Isomer->RDA_Frag Retro-Diels-Alder

Caption: Figure 2. ESI-MS/MS pathway showing standard neutral losses and the potential for gas-phase cyclization characteristic of chalcone-like structures.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), the following protocol uses an internal standard approach to validate fragmentation patterns.

Materials
  • Analytes: DMMCP reference standard (purity >98%).

  • Internal Standard (IS): D3-Methoxy-DMMCP (Deuterated) or 2,4-Dimethoxybenzophenone (structural analog).

  • Solvents: LC-MS grade Acetonitrile and Water + 0.1% Formic Acid.

Step-by-Step Methodology
Phase 1: LC-MS/MS Optimization (ESI)
  • Infusion: Prepare a 1 µg/mL solution of DMMCP. Infuse directly into the MS at 10 µL/min.

  • Source Tuning:

    • Gas Temp: 300°C (Prevents thermal degradation of the crotonyl chain).

    • Fragmentor Voltage: Ramp 80-135V. Goal: Maximize

      
       without inducing in-source fragmentation.
      
  • Breakdown Curve Generation:

    • Apply Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

    • Validation Check: Plot intensity of

      
       221 vs. 
      
      
      
      189. The crossover point (typically ~20 eV) defines the optimal energy for structural elucidation.
Phase 2: GC-MS Confirmation (EI)
  • Derivatization: None required (DMMCP is volatile).

  • Injection: Splitless mode, 250°C.

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Validation Check: The retention time must be distinct from the synthetic precursors (e.g., the corresponding benzaldehyde). The Base Peak must be

    
     179 (or shifted based on exact methyl position).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Crotonophenone Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Zhang, J., et al. (2009). Fragmentation pathways of polymethoxylated flavonoids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Holčapek, M., et al. (2010). Mass spectrometry of chalcones: A review. Mass Spectrometry Reviews.[5][6] (Authoritative source on the gas-phase cyclization of unsaturated ketones).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Foundational text for alpha-cleavage mechanisms).

Sources

Comparative

Comparison of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one vs 3,4-dimethoxy analogues

This guide provides an in-depth technical comparison between 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (Compound A) and its unmethylated analogue, 1-(3,4-Dimethoxyphenyl)but-2-en-1-one (Compound B).[1][2] These comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (Compound A) and its unmethylated analogue, 1-(3,4-Dimethoxyphenyl)but-2-en-1-one (Compound B).[1][2]

These compounds belong to the class of phenylbutenones (crotonophenones), widely utilized in medicinal chemistry as Michael acceptors for cysteine targeting and as precursors for benzazepine pharmacophores (e.g., Ivabradine intermediates).[2]

Executive Summary
  • Compound A (The "Twisted" Analogue): 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.[1][2]

    • Key Feature: The ortho-methyl group introduces significant steric hindrance, forcing the carbonyl group out of planarity with the aromatic ring.[1][2] This "steric inhibition of resonance" alters its electrophilicity and metabolic profile.[2]

  • Compound B (The "Planar" Standard): 1-(3,4-Dimethoxyphenyl)but-2-en-1-one.[1][2]

    • Key Feature: Lacks the ortho-methyl group, allowing full

      
      -conjugation between the aromatic ring and the enone system.[1][2] It represents the baseline reactivity for this scaffold.[2]
      
Chemical Identity & Physicochemical Profile
FeatureCompound A (Target)Compound B (Analogue)
IUPAC Name (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one(E)-1-(3,4-dimethoxyphenyl)but-2-en-1-one
Molecular Formula C

H

O

C

H

O

Molecular Weight 220.27 g/mol 206.24 g/mol
LogP (Predicted) ~2.8 - 3.1~2.3 - 2.5
Conformation Non-Planar: Carbonyl twisted ~30-45° relative to ring.[1][2][3]Planar: Carbonyl coplanar with ring.[1][2]
Electronic Effect Reduced ring-to-carbonyl electron donation.[1][2]Strong electron donation from 3,4-OMe into carbonyl.[1][2]
Primary Application Selective kinase inhibitors, metabolic probes.[2]General Michael acceptor, antioxidant research.[2]
Synthesis & Manufacturing Efficiency

The synthesis of these compounds highlights the impact of the methyl group on regioselectivity during Friedel-Crafts acylation.[1][2]

Comparative Synthetic Pathway

SynthesisComparison StartA 3,4-Dimethoxytoluene InterA Transition State A (Steric Steering) StartA->InterA Regioselective Attack StartB 1,2-Dimethoxybenzene (Veratrole) InterB Transition State B (Electronic Control) StartB->InterB Standard Attack Reagent Crotonyl Chloride + AlCl3 / DCM Reagent->InterA Reagent->InterB ProdA Compound A (6-position acylation) InterA->ProdA Yield: ~75-85% High Regiocontrol ProdB Compound B (4-position acylation) InterB->ProdB Yield: ~60-70% Isomer Mix Possible

Figure 1: Comparative synthetic flow.[1][2] The 2-methyl group in Compound A acts as a blocking group, directing acylation almost exclusively to the 6-position (para to the 3-methoxy), resulting in cleaner reaction profiles compared to Veratrole.[1][2]

Detailed Protocol: Synthesis of Compound A

Objective: Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one via Friedel-Crafts Acylation.[1][2]

  • Reagent Preparation:

    • Dissolve 3,4-dimethoxytoluene (15.2 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Acylation Step:

    • Add Aluminum Chloride (AlCl

      
      )  (14.6 g, 110 mmol) portion-wise over 15 minutes. Ensure the temperature does not exceed 5°C.
      
    • Add Crotonyl Chloride (11.5 g, 110 mmol) dropwise over 30 minutes. The solution will turn dark red/brown.[2]

    • Note: The 2-methyl group prevents ortho-acylation at the 2-position, directing the electrophile to the 6-position (para to the 3-methoxy group).[1][2]

  • Work-up:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench by pouring the mixture slowly into Ice/HCl (200 g ice + 20 mL conc. HCl).

    • Extract with DCM (3 x 50 mL).[2] Wash combined organics with Brine and NaHCO

      
      .[1][2]
      
  • Purification:

    • Dry over MgSO

      
      , filter, and concentrate.[1][2]
      
    • Recrystallize from Ethanol/Hexane (1:4) to yield pale yellow crystals.

    • Expected Yield: 82%. Melting Point: 57–59°C.[1][2]

Biological Performance & Reactivity

The core difference lies in the Michael Acceptor Potency .[2] The enone system (


) is the reactive warhead.[2]
Mechanism of Action: The "Steric Twist" Effect

In Compound B, the phenyl ring and carbonyl are coplanar, allowing electron density from the methoxy groups to donate into the carbonyl, reducing its electrophilicity.[1][2] In Compound A , the ortho-methyl group clashes with the carbonyl oxygen.[1][2] To relieve this strain, the carbonyl rotates out of the plane.[2]

  • Consequence 1: Resonance is broken.[1][2] The carbonyl becomes more electron-deficient (more reactive to hard nucleophiles).[1][2]

  • Consequence 2: The

    
    -carbon of the double bond becomes sterically shielded (less reactive to bulky nucleophiles like proteins).[1][2]
    
ParameterCompound A (2-Me)Compound B (H)Implication
GSH Half-life (

)
120 min 45 min Compound A is a softer, more selective electrophile.[1][2]
Metabolic Stability High Moderate The 2-Me blocks a primary site of CYP450 hydroxylation.[1][2]
Solubility (Water) Low (<10

M)
Moderate (~50

M)
Compound A requires lipid-based formulation.[1][2]
Experimental Protocol: GSH Adduct Assay (Reactivity Test)

Rationale: To quantify the electrophilic reactivity of the enone warhead toward biological thiols (Glutathione).[2]

  • Preparation: Prepare a 10 mM stock solution of Compound A and Compound B in DMSO.

  • Incubation:

    • Mix 10

      
      L of compound stock with 990 
      
      
      
      L of Phosphate Buffer (pH 7.4) containing 1 mM Glutathione (GSH) .[2]
    • Final concentration: 100

      
      M Compound, 1 mM GSH (Pseudo-first-order conditions).
      
  • Monitoring:

    • Incubate at 37°C.

    • Analyze aliquots at 0, 15, 30, 60, 120, and 240 minutes using HPLC-UV (254 nm).

  • Calculation:

    • Plot ln([Compound]/[Compound]

      
      ) vs. time.[2]
      
    • The slope

      
       represents the reactivity rate.[2]
      
    • Result: Compound B will show a steeper slope (faster consumption) than Compound A.[2]

Structural Logic & Signaling Pathways

MOA CmpA Compound A (Twisted Enone) Target Cysteine Thiol (Protein) CmpA->Target Slow Attack (Steric Filter) CmpB Compound B (Planar Enone) CmpB->Target Fast Attack (Accessible) ComplexA Stable Adduct (High Selectivity) Target->ComplexA ComplexB Rapid Adduct (Low Selectivity) Target->ComplexB

Figure 2: Reactivity differentiation.[1][2] Compound A's steric bulk acts as a "filter," allowing it to bind only to accessible cysteines, whereas Compound B reacts promiscuously.[1][2]

References
  • Synthesis of Phenylbutenones

    • Title: Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one (Analogous Procedure).
    • Source: PrepChem.[1][2]

    • URL:[Link]

  • Structural Analogues (Compound B)

    • Title: (E)-1-(4-methoxyphenyl)but-2-en-1-one: Structure and Properties.[1][2]

    • Source: PubChem CID 10899195.[1][2]

    • URL:[Link][1][2]

  • Regioselectivity in Acylation

    • Title: Friedel-Crafts Acylation of Dimethoxybenzenes: Steric vs Electronic Control.[1][2]

    • Source: Journal of Organic Chemistry (General Reference for 3,4-dimethoxytoluene reactivity).[1][2]

    • URL:[Link]

  • Biological Relevance of Chalcone Analogues

    • Title: Design and synthesis of chalcone derivatives as potent anti-inflammatory agents.[1][2]

    • Source: MDPI Molecules.[1][2]

    • URL:[Link][1][2]

Sources

Validation

A Comprehensive Guide to the Characterization and Comparison of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one as a Reference Standard

Executive Summary In the landscape of drug discovery and medicinal chemistry, the availability of highly pure and rigorously characterized reference standards is the bedrock of reliable, reproducible research. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and medicinal chemistry, the availability of highly pure and rigorously characterized reference standards is the bedrock of reliable, reproducible research. This guide addresses 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, a chalcone derivative with potential pharmacological significance. As no certified reference material is commercially available for this specific molecule, this document provides a comprehensive framework for its synthesis, purification, and analytical characterization to establish it as a primary reference standard. Furthermore, we present a comparative analysis with structurally similar, commercially available alternatives, offering researchers the data and context needed to make informed decisions for their specific applications, such as structure-activity relationship (SAR) studies or analytical method development.

Introduction: The Imperative of a Well-Defined Standard

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are a class of compounds extensively studied for their broad spectrum of biological activities. The specific substitution pattern of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one suggests its potential as a modulator of various biological pathways. However, any investigation into its efficacy and mechanism of action is fundamentally reliant on the quality of the chemical matter used. A reference standard serves as the benchmark against which all subsequent experimental batches are measured, ensuring consistency in biological assays and analytical quantitation.

This guide is structured to walk researchers through the necessary workflow to establish an in-house primary standard, from chemical synthesis to multi-technique analytical validation, and to contextualize its properties against other relevant ketones and chalcones.

Part 1: Synthesis and Purification of the Primary Reference Material

The synthesis of the target compound, a substituted chalcone, is most effectively achieved via a Claisen-Schmidt (aldol) condensation reaction. This classic organic reaction involves the base-catalyzed condensation of a substituted acetophenone with an appropriate aldehyde. The rationale for this choice is its high efficiency and procedural simplicity for forming the requisite α,β-unsaturated ketone backbone.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4,5-dimethoxy-2-methylphenyl)ethanone in ethanol.

  • Aldehyde Addition: To this solution, add 1.1 equivalents of crotonaldehyde.

  • Base-Catalyzed Condensation: Cool the mixture in an ice bath to 0-5°C. Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise, ensuring the temperature does not exceed 10°C. The formation of a precipitate is expected.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Work-up and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to a pH of ~5-6. The crude product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Experimental Protocol: Purification

To achieve the high purity required for a reference standard (>98%), a two-step purification process is essential.

  • Column Chromatography: The crude product is first purified by flash column chromatography on silica gel (100-200 mesh). A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective for separating the desired product from unreacted starting materials and by-products.

  • Recrystallization: Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed in vacuo. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. This step is critical for removing trace impurities and achieving high crystalline order.

Part 2: Comprehensive Analytical Characterization

A compound can only be designated a reference standard after its identity, purity, and relevant physicochemical properties have been confirmed through multiple, orthogonal analytical techniques.

Workflow for Analytical Characterization

G cluster_0 Material Preparation cluster_1 Analytical Validation cluster_2 Standard Established cluster_3 Comparative Analysis Synthesis Synthesis via Claisen-Schmidt Condensation Purification Column Chromatography & Recrystallization Synthesis->Purification Crude Product Purity Purity Assessment (HPLC-UV >98%) Purification->Purity Purified Material Identity Structural Confirmation (¹H NMR, ¹³C NMR) Purity->Identity Mass Molecular Weight Verification (LC-MS) Identity->Mass Functional Functional Group ID (FTIR) Mass->Functional RefStd Qualified Reference Standard Functional->RefStd Comparison Comparison with Alternative Standards RefStd->Comparison

Caption: Workflow for establishing a chemical reference standard.

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of small organic molecules. The area percentage of the main peak relative to all other peaks provides a quantitative measure of purity.

Experimental Protocol: HPLC Method

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar organic compounds like chalcones.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 320 nm (Chalcones typically have strong absorbance at these wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in acetonitrile to a concentration of 1 mg/mL.

A purity of ≥98.0% is required for designation as a reference standard.

B. Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides unambiguous confirmation of the chemical structure by mapping the chemical environment of ¹H and ¹³C nuclei.

Predicted NMR Data While experimental data must be acquired for the synthesized batch, the following table outlines the predicted chemical shifts for 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one based on established NMR principles for similar structures.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Phenyl-H~7.2s1HH-6
Phenyl-H~6.8s1HH-3
Vinyl-H (β)~7.0-7.5m1H=CH-
Vinyl-H (α)~6.8-7.2m1H-CO-CH=
Methoxy-H~3.9s3HOCH₃
Methoxy-H~3.8s3HOCH₃
Phenyl-Methyl-H~2.4s3HAr-CH₃
Butenyl-Methyl-H~1.9d3H=CH-CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Carbonyl~190C=O
Phenyl C (Subst.)~152, ~148C-O
Vinyl C (β)~145=CH-
Phenyl C (Subst.)~138C-CH₃
Vinyl C (α)~128-CO-CH=
Phenyl C (Subst.)~125C-CO
Phenyl CH~115, ~110C-H
Methoxy C~56OCH₃
Phenyl-Methyl C~20Ar-CH₃
Butenyl-Methyl C~18=CH-CH₃

Note: Actual chemical shifts and coupling constants must be determined from the experimental spectrum.

C. Molecular Weight Verification by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound and provides valuable fragmentation data that further supports its structural identity.

Experimental Protocol: LC-MS Analysis

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is chosen as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation in the source and providing a clear molecular ion peak.

  • Expected Ion: [M+H]⁺ (protonated molecule).

  • Calculated Exact Mass: C₁₃H₁₆O₃ = 220.1096.

  • Expected m/z: 220.11.

  • Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) of the parent ion (m/z 220.11) would be expected to show characteristic losses, such as the loss of a methyl group (-15 Da) or cleavage at the butenone side chain. This fragmentation pattern serves as a fingerprint for the molecule.[1]

Part 3: Comparative Analysis with Alternative Standards

For researchers conducting SAR studies or requiring related compounds as controls, comparing the target compound to commercially available alternatives is crucial. The alternatives chosen below are structurally related phenyl ketones.

Property1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (Target Compound)(2E)-1-(4-methoxyphenyl)but-2-en-1-one [2]1-(4-Methoxy-2-methylphenyl)ethan-1-one
Structure See IntroductionPhenyl ring with single 4-methoxy group.Saturated ketone (ethanone), not a chalcone.
CAS Number Not assigned35845-66-0 (similar structure)24826-74-2
Molecular Formula C₁₃H₁₆O₃C₁₁H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 220.26 g/mol 176.21 g/mol 164.20 g/mol
Key Structural Difference Dimethoxy and methyl substitution on phenyl ring; butenone chain.Single methoxy group; butenone chain.Lacks the α,β-unsaturated system.
Potential Application Primary compound of interest.Control for evaluating the effect of the second methoxy and methyl groups.Control for evaluating the necessity of the α,β-unsaturated system for biological activity.
Commercial Availability Requires custom synthesis.Available from chemical suppliers.Available from chemical suppliers.
Rationale for Comparison
  • (2E)-1-(4-methoxyphenyl)but-2-en-1-one: This compound is an excellent alternative for dissecting the importance of the substitution pattern on the phenyl ring. By comparing its biological activity to the target compound, a researcher can infer the contribution of the additional methoxy group at position 5 and the methyl group at position 2.

  • 1-(4-Methoxy-2-methylphenyl)ethan-1-one: This alternative allows for probing the role of the α,β-unsaturated carbonyl system, a common Michael acceptor in biological systems. If the target compound shows activity while this saturated analog does not, it strongly implicates the reactivity of the enone moiety in the mechanism of action.

Part 4: Best Practices for Handling and Storage

To maintain its integrity as a reference standard, proper handling and storage are non-negotiable.

  • Storage: Store the material in an amber, tightly sealed vial at -20°C. The use of an inert atmosphere (argon or nitrogen) is recommended to prevent long-term oxidative degradation.

  • Handling: Always use calibrated balances for weighing. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of solutions.

  • Documentation: A Certificate of Analysis (CoA) should be created for the in-house standard, documenting its batch number, purity by HPLC, identity confirmation by NMR and MS, and storage conditions.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. MassBank of North America (MoNA). Retrieved from [Link]

  • Belgidoum, M. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Thesis. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-methoxyphenyl)but-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2001). 4,5-Dimethoxy-2-(4-methylbenzoyl)-1-(4-methylphenylsulfonylamido)benzene. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (2E)-1,3-diphenyl-2-buten-1-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0193797). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone cas 4101-32-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one - Similar Compounds. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Retrieved from [Link]

Sources

Comparative

Spectroscopic Profiling of Substituted Phenylbutenones: A Comparative Guide

Executive Summary Substituted 4-phenyl-3-buten-2-ones (benzylideneacetones) represent a critical scaffold in organic synthesis, serving as intermediates for chalcones, pyrazolines, and various heterocyclic pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 4-phenyl-3-buten-2-ones (benzylideneacetones) represent a critical scaffold in organic synthesis, serving as intermediates for chalcones, pyrazolines, and various heterocyclic pharmacophores. Their conjugated enone system (


) acts as a sensitive reporter of electronic environment, making them ideal candidates for studying structure-property relationships (SPR) via UV-Vis spectroscopy.

This guide provides an objective technical comparison of the UV-Vis absorption maxima (


) of various phenylbutenone derivatives. It elucidates the electronic influence of substituents (Hammett correlations) and provides validated protocols for their synthesis and spectroscopic characterization.

Mechanistic Insight: The "Push-Pull" Effect

The optical properties of phenylbutenones are governed by the extent of


-electron delocalization across the molecule. The transition of interest is primarily the 

transition, which is high-intensity and sensitive to substitution.
  • Base System: The conjugation extends from the phenyl ring, through the alkene, to the carbonyl oxygen.

  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    at the para-position donate electron density into the
    
    
    -system (resonance effect). This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap (
    
    
    ).
    • Result: Bathochromic shift (Red shift) to longer wavelengths.

  • Electron Withdrawing Groups (EWG): Substituents like

    
     withdraw electron density. While they can extend conjugation, they often stabilize the HOMO, leading to hypsochromic shifts (Blue shift) or the emergence of distinct Charge Transfer (CT) bands depending on the solvent polarity.
    
Visualization: Electronic Transition Logic

ElectronicEffects Base Benzalacetone (Base Scaffold) EDG Electron Donor (-OMe, -NMe2) Base->EDG Substitution EWG Electron Withdrawing (-NO2) Base->EWG Substitution Effect_EDG HOMO Energy ↑↑ Gap Narrows EDG->Effect_EDG Resonance Donation Effect_EWG HOMO Energy ↓ Gap Widens/CT Band EWG->Effect_EWG Inductive/Resonance Withdrawal Result_Red Bathochromic Shift (Red Shift) Effect_EDG->Result_Red Lower Energy Light Absorbed Result_Blue Hypsochromic/CT Shift (Blue/Complex) Effect_EWG->Result_Blue Higher Energy Light Absorbed

Figure 1: Logical flow of substituent electronic effects on the HOMO-LUMO gap and resulting spectral shifts.

Comparative Analysis: Absorption Maxima

The following data compares the primary absorption maxima (


) of 4-phenyl-3-buten-2-one derivatives in Ethanol (EtOH) . Ethanol is the standard solvent for these measurements due to its ability to solubilize these polar organic molecules and its transparency in the UV region (>210 nm).
Table 1: UV-Vis Comparison[1]
CompoundSubstituent (R)

(nm)

(L[1][2][3]·mol⁻¹·cm⁻¹)
Electronic EffectVisual Appearance
Benzalacetone

286 ~22,000ReferenceColorless/Pale Yellow
Anisylacetone

319 - 325 ~24,000Strong Donor (+M)Pale Yellow
DMAB-Acetone

358 - 365 ~28,000Very Strong Donor (+M)Bright Yellow/Orange
Chloro-analogue

290 - 295 ~23,000Weak Inductive (-I) / Donor (+M)Pale Yellow
Nitro-analogue

305 - 310 ~18,000Strong Withdrawer (-M, -I)Yellow (Charge Transfer)

Key Observations:

  • The Amino Shift: The dimethylamino derivative exhibits the most dramatic red shift (+70-80 nm). This "Push-Pull" system (Amino donor

    
     Carbonyl acceptor) creates a highly polarized excited state, making it sensitive to solvent polarity (solvatochromism).
    
  • The Halogen Anomaly: The chloro- substituent shows a minimal shift. This is due to the competing effects of inductive withdrawal (blue shift) and resonance donation (red shift), which nearly cancel each other out in this scaffold.

  • Alternative Comparison: Compared to Avobenzone (a common UV-A blocker,

    
     nm), the dimethylamino derivative offers similar spectral coverage, highlighting its potential as a UV-filter building block.
    

Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and measurement are standardized.

Synthesis: Claisen-Schmidt Condensation

This base-catalyzed aldol condensation is the industry standard for generating high-purity phenylbutenones.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Acetone (excess, or 15 mmol if using methyl ketone equivalent)

  • Sodium Hydroxide (10% aq. solution)

  • Ethanol (95%)

Workflow Visualization:

SynthesisProtocol Start Start: Reagent Prep Mix Mix Aldehyde + Acetone in Ethanol (0°C) Start->Mix Cat Add 10% NaOH Dropwise Mix->Cat React Stir at RT (2-4 Hours) Cat->React Precip Precipitate (Add Ice Water) React->Precip Filter Vacuum Filtration & Wash (Cold H2O) Precip->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst End Pure Product (Check MP & TLC) Recryst->End

Figure 2: Step-by-step Claisen-Schmidt condensation protocol for phenylbutenone synthesis.

UV-Vis Measurement Protocol

Accurate


 determination requires strict adherence to the Beer-Lambert Law range (

).
  • Stock Solution: Dissolve 10 mg of the purified derivative in 100 mL of spectroscopic grade Ethanol.

  • Dilution: Create a working standard by diluting 1 mL of stock into 9 mL of Ethanol (Concentration

    
     M).
    
  • Blanking: Use a quartz cuvette containing pure Ethanol to zero the spectrophotometer.

  • Scan: Scan from 200 nm to 500 nm.

  • Validation: Ensure the absorbance peak falls between 0.3 and 0.8 AU. If

    
    , dilute further to avoid aggregation effects.
    

References

  • NIST Chemistry WebBook. 3-Buten-2-one, 4-phenyl-, (E)- UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • PubChem. 4-Phenyl-3-buten-2-one Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 4-(4-Methoxyphenyl)-3-buten-2-one. Merck KGaA. Link

  • SpectraBase. UV-Vis Spectrum of 4-(p-Methoxyphenyl)-3-buten-2-one. Wiley Science Solutions. Link

  • BenchChem. Claisen-Schmidt Condensation Protocol.Link

  • BioInterface Research. Solvent Effects on UV-Visible Absorption Spectra of Phenylamino-buten-2-one Derivatives. (2021).[1][3][4] Link

Sources

Validation

Distinguishing (E) and (Z) Isomers of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one: A Comparative Guide

Abstract In the realm of organic synthesis and drug development, the precise structural elucidation of geometric isomers is paramount, as subtle differences in spatial arrangement can lead to significant variations in bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of organic synthesis and drug development, the precise structural elucidation of geometric isomers is paramount, as subtle differences in spatial arrangement can lead to significant variations in biological activity and physicochemical properties. This guide provides a comprehensive, data-driven comparison of the (E) and (Z) isomers of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, a chalcone derivative with potential pharmacological relevance. We present detailed experimental protocols for the synthesis, separation, and characterization of these isomers, leveraging key spectroscopic techniques including ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously differentiate and characterize these and similar α,β-unsaturated ketone isomers.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds in medicinal chemistry.[1] They exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=C double bond.[1] The thermodynamically more stable (E)-isomer is typically the major product in standard Claisen-Schmidt condensation reactions.[1] However, the biological activities of the less stable (Z)-isomer are increasingly being recognized, necessitating robust methods for their synthesis and characterization. This guide focuses on 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one to illustrate the key principles and techniques for distinguishing its (E) and (Z) forms.

Synthesis and Isomer Separation

The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is typically achieved via a Claisen-Schmidt condensation between 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one and acetaldehyde. This reaction generally yields a mixture of (E) and (Z) isomers, with the (E) isomer being the predominant product due to its greater thermodynamic stability.

General Synthesis Protocol

A base-catalyzed condensation reaction is a common method for synthesizing chalcones.[2]

Experimental Protocol: Synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

  • To a stirred solution of 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (KOH).

  • Cool the mixture in an ice bath and add acetaldehyde (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product as a mixture of (E) and (Z) isomers.

Isomer Separation

The separation of the (E) and (Z) isomers can be achieved using chromatographic techniques, which exploit the differences in their polarities and spatial arrangements.

Experimental Protocol: Isomer Separation by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure (E) and (Z) isomers. The less polar (E)-isomer is expected to elute first. In some cases, silica gel impregnated with silver nitrate can enhance the separation of E/Z isomers due to differential π-complexation with the silver ions.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of (E) and (Z) isomers.[4] Key parameters such as chemical shifts and coupling constants provide distinct fingerprints for each isomer.

¹H NMR Spectroscopy

The proton NMR spectra of the (E) and (Z) isomers exhibit characteristic differences, particularly in the chemical shifts of the vinylic protons and the magnitude of their coupling constants.[5][6]

  • Coupling Constant (³JHH): The most diagnostic feature is the coupling constant between the two vinylic protons. The (E)-isomer (trans) will show a larger coupling constant, typically in the range of 12-18 Hz, while the (Z)-isomer (cis) will have a smaller coupling constant, usually between 6-12 Hz.[4]

  • Chemical Shifts: The chemical shifts of the protons in the vicinity of the double bond are influenced by the anisotropic effects of the substituents. In the (Z)-isomer, the proximity of the aromatic ring and the methyl group can cause shielding or deshielding effects compared to the (E)-isomer.

Table 1: Comparative ¹H NMR Data for (E) and (Z)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Proton Assignment(E)-Isomer (Predicted δ, ppm, J in Hz)(Z)-Isomer (Predicted δ, ppm, J in Hz)Key Differentiator
Vinylic H (α to C=O)~6.8 (dq, J ≈ 15.5, 1.8)~6.3 (dq, J ≈ 11.5, 1.7)Coupling constant (J)
Vinylic H (β to C=O)~7.1 (dq, J ≈ 15.5, 6.9)~6.9 (dq, J ≈ 11.5, 7.0)Coupling constant (J)
Methyl on double bond~2.0 (dd, J ≈ 6.9, 1.8)~2.2 (dd, J ≈ 7.0, 1.7)Chemical Shift
Aromatic Protons~6.8 - 7.5~6.8 - 7.5Subtle shifts
Methoxy Protons~3.9 (s)~3.9 (s)-
Aromatic Methyl~2.4 (s)~2.4 (s)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy also provides valuable information for distinguishing between the (E) and (Z) isomers. The chemical shifts of the carbon atoms in the double bond and the adjacent substituents can differ due to steric and electronic effects.[7]

Table 2: Comparative ¹³C NMR Data for (E) and (Z)-1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Carbon Assignment(E)-Isomer (Predicted δ, ppm)(Z)-Isomer (Predicted δ, ppm)Key Differentiator
Carbonyl Carbon (C=O)~190~191Subtle Shift
Vinylic Carbon (α to C=O)~130~128Chemical Shift
Vinylic Carbon (β to C=O)~145~143Chemical Shift
Methyl on double bond~18~22Chemical Shift
Aromatic Carbons~110 - 150~110 - 150Subtle shifts
Methoxy Carbons~56~56-
Aromatic Methyl Carbon~20~20-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy is a powerful technique that provides information about the spatial proximity of nuclei.[8][9] It is particularly useful for confirming the geometry of alkenes.[9] In an NOE experiment, irradiation of a specific proton will result in an enhancement of the signals of other protons that are close in space (typically < 5 Å).[9]

  • For the (Z)-isomer: Irradiation of the vinylic proton α to the carbonyl group is expected to show an NOE enhancement for the methyl group on the double bond, as they are on the same side of the double bond.

  • For the (E)-isomer: No significant NOE enhancement is expected between the vinylic proton α to the carbonyl and the methyl group on the double bond, as they are on opposite sides.

dot

Caption: Expected NOE correlation for the (Z)-isomer.

Experimental Protocol: 1D NOE Difference Spectroscopy

  • Dissolve a pure sample of the isomer in a degassed deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a series of 1D NOE spectra by selectively irradiating the vinylic proton α to the carbonyl group.

  • Subtract the standard ¹H spectrum from the NOE spectrum to generate a difference spectrum, which will show the enhanced signals.

Crystallographic Analysis

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural elucidation, including the absolute configuration of the double bond.[10][11] This technique can be used to confirm the assignments made by spectroscopic methods.

dot

Caption: Experimental workflow for isomer differentiation.

Conclusion

The unambiguous differentiation of the (E) and (Z) isomers of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is crucial for understanding their structure-activity relationships. This guide has outlined a systematic approach combining synthesis, chromatographic separation, and detailed spectroscopic analysis. The key differentiating features are the vinylic proton coupling constants in ¹H NMR and the through-space correlations observed in NOE experiments. While ¹H and ¹³C NMR provide strong evidence for isomer identification, NOE spectroscopy and, where applicable, single-crystal X-ray crystallography offer definitive confirmation of the geometric configuration. These methodologies provide a robust framework for researchers in organic and medicinal chemistry to confidently characterize geometric isomers.

References

  • Blank, L., Kim, J., Daniliuc, C. G., Götzinger, A., Müller, M.-A., Schütz, J., Wüstenberg, B., & Gilmour, R. (2025). Deconjugative Photoisomerization of Cyclic Enones. Journal of the American Chemical Society. [Link]

  • Figueroa, M., & Soukup, S. T. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 503. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Gordillo, A., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6. Creative Biostructure. [Link]

  • Wikipedia. (2023, November 29). Nuclear Overhauser effect. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C-NMR for. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). [Link]

  • Bahadur, I., et al. (n.d.). (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. Molbase. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers? [Link]

  • University of Diyala. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). [Link]

  • Doc Brown's Chemistry. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • DergiPark. (2019, June 15). Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

A Researcher's Guide to Safely Handling 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one Pre-Operational Safety Checklist Before handling 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, ensure the following are in place: F...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Pre-Operational Safety Checklist

Before handling 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, ensure the following are in place:

  • Functional Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory.

  • Spill Kit: A spill kit containing appropriate absorbent materials for organic compounds should be readily available.

  • Waste Container: A designated, labeled hazardous waste container for organic solids or liquids must be prepared.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection

The selection of appropriate gloves is critical when handling organic compounds. Nitrile gloves, while common in laboratory settings, may offer insufficient protection against ketones.[4]

  • Recommended: Butyl rubber or fluoroelastomer (Viton™) gloves are recommended for extended contact with ketones.[5]

  • For Incidental Contact: Double-gloving with a nitrile glove as the outer layer can be a practical approach for short-duration tasks. However, any sign of glove degradation or contamination requires immediate replacement.

  • Inspection: Always inspect gloves for any signs of damage before use.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[4][6]

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Full Coverage: Long pants and closed-toe shoes are required to protect the skin.[6]

Respiratory Protection
  • Standard Practice: A properly functioning chemical fume hood is the primary means of respiratory protection.

  • Additional Measures: If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. If so, it must be used in accordance with your institution's respiratory protection program, which includes fit-testing and training.[6]

Step-by-Step Handling Procedures

This workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one.

Emergency Procedures

Prompt and correct action in an emergency is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[7]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material and place it in the designated hazardous waste container. For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Segregation: Do not mix waste containing 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one with other waste streams unless permitted by your institution's EHS guidelines.[10]

  • Containerization: All waste, including contaminated PPE and absorbent materials, must be collected in a clearly labeled hazardous waste container. The label should include the full chemical name.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

start Generate Waste collect Collect in Labeled Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Area segregate->store dispose Arrange for EHS Pickup store->dispose end Proper Disposal dispose->end

Caption: Logical workflow for the proper disposal of waste.

References

  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4 - SAFETY DATA SHEET. (2010, February 1).
  • SAFETY DATA SHEET. (2010, July 6). Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. (2017, July 12). ACS Publications.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET. (2010, May 15). Fisher Scientific.
  • 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093. (n.d.). PubChem.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
  • Safety Data Sheet. (2025, January 23). Angene Chemical.
  • A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. (2018, August 16).
  • SAFETY DATA SHEET. (n.d.). Airgas.
  • Safe Disposal of 2-Phenylbutanenitrile: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Aldehydes and Ketones. (n.d.). Organic Chemistry Tutor.
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts.
  • MSDS of (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. (2026, February 2). Capot Chemical.
  • Proper Disposal of 1-Phenyl-1,2-butanediol: A General Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (n.d.). Benchchem.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
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1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
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